Technical Documentation Center

2-(3-Methyl-4-nitro-phenyl)-oxazole-4-carboxylic acid Documentation Hub

A focused reading path for foundational, methodological, troubleshooting, and comparative topics. Return to the product page for procurement and RFQ.

  • Product: 2-(3-Methyl-4-nitro-phenyl)-oxazole-4-carboxylic acid
  • CAS: 885273-86-9

Core Science & Biosynthesis

Foundational

2-(3-Methyl-4-nitro-phenyl)-oxazole-4-carboxylic acid chemical structure and properties

An In-depth Technical Guide to 2-(3-Methyl-4-nitro-phenyl)-oxazole-4-carboxylic acid Abstract This technical guide provides a comprehensive scientific overview of 2-(3-Methyl-4-nitro-phenyl)-oxazole-4-carboxylic acid, a...

Back to Product Page

Author: BenchChem Technical Support Team. Date: April 2026

An In-depth Technical Guide to 2-(3-Methyl-4-nitro-phenyl)-oxazole-4-carboxylic acid

Abstract

This technical guide provides a comprehensive scientific overview of 2-(3-Methyl-4-nitro-phenyl)-oxazole-4-carboxylic acid, a heterocyclic compound of significant interest in medicinal chemistry and drug discovery. The oxazole nucleus is a well-established "privileged scaffold" due to its presence in numerous biologically active molecules and its ability to engage with a wide array of biological targets.[1][2] This document, intended for researchers, medicinal chemists, and drug development professionals, details the molecular structure, physicochemical properties, a robust and plausible synthetic pathway, and the potential therapeutic context of this specific derivative. By synthesizing information from established synthetic methodologies and the known biological relevance of the oxazole class, this guide serves as a foundational resource for the exploration and development of this compound as a potential therapeutic agent.

Introduction: The Oxazole Scaffold in Medicinal Chemistry

Heterocyclic compounds form the backbone of a vast number of pharmaceuticals. Among them, the oxazole ring system—a five-membered ring containing one oxygen and one nitrogen atom—is a cornerstone in drug design.[2][3] The stability of the aromatic oxazole ring, combined with its capacity for hydrogen bonding and dipole interactions, makes it an ideal pharmacophore for interacting with biological macromolecules.[1] Derivatives of oxazole exhibit a remarkable breadth of biological activities, including antimicrobial, anticancer, anti-inflammatory, and antidiabetic properties.[2] The versatility of the oxazole core allows for substitution at various positions, enabling fine-tuning of a compound's steric, electronic, and pharmacokinetic properties to optimize target engagement and therapeutic efficacy. This guide focuses on a specific, functionally rich derivative, 2-(3-Methyl-4-nitro-phenyl)-oxazole-4-carboxylic acid, to highlight its scientific profile and potential.

Molecular Profile

A thorough understanding of a compound's structure and physicochemical properties is fundamental to any research and development endeavor.

Chemical Structure

The title compound features a central oxazole ring substituted at the 2-position with a 3-methyl-4-nitrophenyl group and at the 4-position with a carboxylic acid. The nitro and methyl groups on the phenyl ring are key electronic and steric modulators, while the carboxylic acid provides a crucial handle for forming salts, esters, or amides, significantly influencing solubility and potential biological interactions.

chemical_structure cluster_phenyl cluster_oxazole C1 C C2 C C1->C2 C3 C C2->C3 C7 C C2->C7 C4 C C3->C4 Me CH₃ C3->Me C5 C C4->C5 NO2 NO₂ C4->NO2 C6 C C5->C6 C6->C1 Me_pos NO2_pos O1 O C9 C O1->C9 C7->O1 N1 N N1->C7 C8 C C8->N1 COOH COOH C8->COOH C9->C8 COOH_pos

Caption: Chemical structure of 2-(3-Methyl-4-nitro-phenyl)-oxazole-4-carboxylic acid.

Physicochemical Properties

While specific experimental data for this exact molecule is not widely published, we can compile a table of its calculated properties and compare them with known data for its core precursors. This provides a baseline for experimental design.

PropertyValue / DescriptionSource / Method
Molecular Formula C₁₁H₈N₂O₅Calculated
Molecular Weight 248.19 g/mol Calculated
Appearance Likely a solid, from off-white to yellow powder.Inferred from related structures.
Melting Point Not determined. For comparison, 3-Methyl-4-nitrobenzoic acid melts at 216-218 °C.[4]Comparative
Solubility Expected to be poorly soluble in water. Soluble in organic solvents like DMSO, DMF, and methanol.Inferred from structure.[4]
pKa The carboxylic acid proton is expected to have a pKa in the range of 3-5.Chemical Analogy
InChI Key Not available.-
CAS Number Not available.-

Synthesis and Characterization

A reliable and scalable synthetic route is critical for enabling further study. Modern synthetic methods allow for the direct construction of the oxazole ring from readily available starting materials.[5]

Retrosynthetic Analysis and Strategy

The most logical approach for synthesizing the target molecule is a convergent strategy involving the formation of the oxazole ring from two key precursors. The C2-phenyl component can be derived from 3-methyl-4-nitrobenzoic acid , and the C4-carboxy-C5-H fragment can be introduced using an isocyanoacetate ester. This approach is advantageous because it builds the core heterocycle directly from a stable and commercially available carboxylic acid, avoiding the need to handle more reactive intermediates like acid chlorides.[5]

retrosynthesis cluster_precursors Key Precursors Target 2-(3-Methyl-4-nitro-phenyl)- oxazole-4-carboxylic acid Disconnect1 Oxazole Ring Formation Target->Disconnect1 Precursor1 3-Methyl-4-nitrobenzoic acid Disconnect1->Precursor1 Precursor2 Ethyl Isocyanoacetate Disconnect1->Precursor2 synthesis_workflow cluster_step1 Step 1: Oxazole Formation cluster_step2 Step 2: Saponification reactant reactant reagent reagent intermediate intermediate product product step step A 3-Methyl-4-nitrobenzoic acid S1 Activation & Cyclization A->S1 B Triflylpyridinium Reagent B->S1 C Ethyl Isocyanoacetate D Base (e.g., DMAP) D->S1 E Solvent (DCM) E->S1 F LiOH / H₂O, THF S2 Hydrolysis G Ethyl 2-(3-methyl-4-nitro-phenyl) -oxazole-4-carboxylate G->S2 H 2-(3-Methyl-4-nitro-phenyl) -oxazole-4-carboxylic acid S1->G in situ trapping S2->H

Caption: Two-step synthesis workflow from benzoic acid to the final product.

Step 1: Synthesis of Ethyl 2-(3-methyl-4-nitro-phenyl)-oxazole-4-carboxylate

  • Materials:

    • 3-Methyl-4-nitrobenzoic acid (1.0 equiv) [4] * DMAP-Tf (triflylpyridinium reagent, 1.3 equiv) [5] * Ethyl isocyanoacetate (1.2 equiv)

    • 4-Dimethylaminopyridine (DMAP, 1.5 equiv) [5] * Dichloromethane (DCM), anhydrous

  • Procedure:

    • To a dry round-bottom flask under an inert atmosphere (N₂ or Ar), add 3-methyl-4-nitrobenzoic acid and anhydrous DCM.

    • Add DMAP-Tf and DMAP to the suspension. Stir at room temperature for 10 minutes to activate the carboxylic acid via an in-situ generated acylpyridinium salt.

    • Add ethyl isocyanoacetate dropwise to the reaction mixture.

    • Increase the temperature to 40 °C and stir for 30-60 minutes, monitoring the reaction by TLC or LC-MS. [5] 5. Upon completion, cool the reaction to room temperature and quench with saturated aqueous sodium bicarbonate.

    • Extract the aqueous layer with DCM (3x). Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.

    • Purify the crude product by column chromatography (silica gel, hexane/ethyl acetate gradient) to yield the pure ester.

Step 2: Hydrolysis to 2-(3-Methyl-4-nitro-phenyl)-oxazole-4-carboxylic acid

  • Materials:

    • Ethyl 2-(3-methyl-4-nitro-phenyl)-oxazole-4-carboxylate (1.0 equiv)

    • Lithium hydroxide (LiOH, 2-3 equiv)

    • Tetrahydrofuran (THF) and Water (e.g., 3:1 mixture)

  • Procedure:

    • Dissolve the ester in the THF/water solvent mixture.

    • Add solid LiOH and stir the reaction at room temperature until the starting material is consumed (monitor by TLC/LC-MS).

    • Once complete, acidify the reaction mixture carefully with 1N HCl to a pH of ~2-3.

    • A precipitate of the carboxylic acid should form. If not, extract the product with ethyl acetate.

    • Collect the solid by filtration, wash with cold water, and dry under vacuum to yield the final product.

Characterization Methods

To ensure the identity and purity of the synthesized compound, a standard battery of analytical techniques is required:

  • ¹H and ¹³C NMR: To confirm the chemical structure and connectivity of atoms.

  • High-Resolution Mass Spectrometry (HRMS): To verify the exact molecular weight and elemental composition.

  • Infrared (IR) Spectroscopy: To identify key functional groups (C=O of the acid, N-O of the nitro group, C=N of the oxazole).

  • Melting Point Analysis: To determine the melting point and assess purity.

Scientific and Therapeutic Context

The value of a novel compound is determined by its potential biological activity and application. While this specific molecule has not been extensively profiled, its structural motifs provide a strong rationale for investigation.

Structure-Activity Relationship (SAR) Considerations

The substitution pattern of 2-(3-Methyl-4-nitro-phenyl)-oxazole-4-carboxylic acid is rich with possibilities for modulating biological activity:

  • 2-Aryl Substitution: The phenyl ring at the 2-position is a common feature in many bioactive oxazoles. Its orientation and substitution directly impact target binding.

  • 4-Nitro Group: The strong electron-withdrawing nature of the nitro group can significantly influence the electronic properties of the entire molecule, potentially enhancing interactions with biological targets or modifying its metabolic stability.

  • 3-Methyl Group: This group provides steric bulk and lipophilicity. Its position ortho to the nitro group and meta to the oxazole linkage can enforce a specific dihedral angle between the phenyl and oxazole rings, which can be critical for fitting into a protein's binding pocket.

  • 4-Carboxylic Acid: This group is a key site for interaction, capable of forming strong hydrogen bonds or salt bridges with amino acid residues (e.g., Lysine, Arginine) in a target protein. It also serves as a synthetic handle for creating prodrugs (esters) or amides to improve pharmacokinetic properties.

Potential Therapeutic Applications

Based on extensive research into related oxazole and benzoxazole derivatives, this compound could be a candidate for screening in several therapeutic areas:

  • Anticancer Agents: Many heterocyclic compounds, including benzoxazoles, exhibit anticancer activity through mechanisms like the inhibition of VEGFR-2 or NF-κB signaling pathways. [1]The structural similarity suggests this compound could be explored for similar activities.

  • Antimicrobial Agents: The oxazole nucleus is a component of various compounds screened for antibacterial and antifungal properties. [2][3]* Enzyme Inhibition: Oxazole- and furan-based carboxylic acids have been successfully designed as inhibitors of enzymes like phosphodiesterase type 4 (PDE4), which is relevant for treating inflammatory conditions such as asthma and COPD. [6]* Platelet Aggregation Inhibition: Certain oxazole-4-carboxylic acid derivatives have demonstrated activity as inhibitors of blood platelet aggregation, suggesting potential applications in cardiovascular disease. [7]

Conclusion and Future Directions

2-(3-Methyl-4-nitro-phenyl)-oxazole-4-carboxylic acid is a promising chemical entity grounded in the well-validated therapeutic potential of the oxazole scaffold. This guide has provided its structural and physicochemical profile, a detailed and actionable synthetic protocol, and a strong rationale for its investigation as a bioactive compound.

Future work should focus on the practical synthesis and rigorous characterization of the molecule. Following this, a comprehensive biological screening program targeting kinases, proteases, and other enzymes implicated in cancer and inflammatory diseases would be a logical next step to unlock its therapeutic potential.

References

  • An In-depth Technical Guide to Benzo[d]oxazole-4-carboxylic Acid and its Deriv
  • A Comparative Guide to Benzo[d]oxazole-4-carboxylic Acid and Other Heterocyclic Carboxylic Acid Bioisosteres in Drug Discovery. Benchchem.
  • 2-(3-METHYL-4-NITRO-PHENYL)-OXAZOLE-4-CARBOXYLIC ACID. NextSDS.
  • Oxazole-4-carboxylic acid ethyl ester. Chem-Impex.
  • methyl 2-(4-nitrophenyl)-1,3-benzoxazole-4-carboxylate.
  • Syntheses of 5-substituted oxazole-4-carboxylic Acid Derivatives With Inhibitory Activity on Blood Platelet Aggreg
  • Novel 1,2,4-Oxadiazole Deriv
  • Synthesis of Isoxazole- and Oxazole-4-carboxylic Acids Derivatives by Controlled Isoxazole-Azirine-Isoxazole/Oxazole Isomerization.
  • A comprehensive review on biological activities of oxazole deriv
  • A comprehensive review on biological activities of oxazole deriv
  • Rapid and Scalable Synthesis of Oxazoles Directly
  • Development of a method for the synthesis of 2,4,5-trisubstituted oxazoles composed of carboxylic acid, amino acid. Beilstein Journals.
  • (PDF) A comprehensive review on biological activities of oxazole derivatives.
  • 3-Methyl-4-nitrophenol chemical structure and synthesis. Benchchem.
  • 2-Methyloxazole-4-carboxylic acid 97. Sigma-Aldrich.
  • 2-(4-Nitrophenyl)oxazole-4-carboxylic acid. BLDpharm.
  • Synthesis and Biological Activity of 1,3,4-Oxadiazoles Used in Medicine and Agriculture. MDPI.
  • Synthesis and bioactivity of phenyl substituted furan and oxazole carboxylic acid derivatives as potential PDE4 inhibitors. PubMed.
  • Oxazoles. Fisher Scientific.
  • 2-Phenyl-1,3-oxazole-4-carboxylic acid. Santa Cruz Biotechnology.
  • 3-Methyl-4-nitrobenzoic acid. PubChem - NIH.

Sources

Exploratory

In Vitro Mechanism of Action of 2-(3-Methyl-4-nitro-phenyl)-oxazole-4-carboxylic acid: A Technical Guide to HIF-Prolyl Hydroxylase Inhibition

Executive Summary As drug development pivots toward highly specific metabolic modulators, the targeted inhibition of Hypoxia-Inducible Factor Prolyl Hydroxylase Domain (HIF-PHD) enzymes has emerged as a transformative st...

Back to Product Page

Author: BenchChem Technical Support Team. Date: April 2026

Executive Summary

As drug development pivots toward highly specific metabolic modulators, the targeted inhibition of Hypoxia-Inducible Factor Prolyl Hydroxylase Domain (HIF-PHD) enzymes has emerged as a transformative strategy for mimicking hypoxia in vitro. This technical whitepaper dissects the in vitro mechanism of action of 2-(3-Methyl-4-nitro-phenyl)-oxazole-4-carboxylic acid , a specialized small-molecule competitive inhibitor. By detailing the structural pharmacology, molecular target engagement, and the self-validating experimental workflows required to quantify its efficacy, this guide serves as an authoritative blueprint for application scientists and researchers evaluating oxazole-4-carboxylate pharmacophores.

Structural Pharmacology & Target Engagement

The compound 2-(3-Methyl-4-nitro-phenyl)-oxazole-4-carboxylic acid belongs to a highly optimized class of heterocyclic small molecules designed to inhibit HIF-PHD enzymes, specifically PHD2 (EGLN1). The mechanism is rooted in precise structural mimicry:

  • Bidentate Chelation: The oxazole-4-carboxylic acid core acts as a potent bioisostere of 2-oxoglutarate (2-OG), the endogenous co-substrate required by PHD enzymes. The nitrogen of the oxazole ring and the carboxylate oxygen form a bidentate chelation complex with the active site Fe(II) of PHD2, effectively locking the enzyme in an inactive state ()[1].

  • Hydrophobic Displacement: The 2-(3-methyl-4-nitrophenyl) moiety projects into the hydrophobic pocket normally occupied by the aliphatic chain of 2-OG. The steric bulk and electron-withdrawing nature of the nitro group enhance binding affinity and prevent 2-OG from accessing the catalytic core, ensuring competitive displacement ()[2].

Molecular Mechanism of Action (In Vitro)

Under normoxic conditions, PHD2 utilizes oxygen, Fe(II), and 2-OG to hydroxylate HIF-1α at specific proline residues (Pro402 and Pro564). This hydroxylation tags HIF-1α for ubiquitination by the von Hippel-Lindau (VHL) E3 ligase, leading to rapid proteasomal degradation.

By competitively inhibiting PHD2, 2-(3-Methyl-4-nitro-phenyl)-oxazole-4-carboxylic acid severs this degradation pathway. The unhydroxylated HIF-1α rapidly accumulates, translocates to the nucleus, dimerizes with HIF-1β, and initiates the transcription of Hypoxia Response Elements (HREs), driving the expression of target genes like EPO, VEGF, and GLUT1 ()[3].

Mechanism Normoxia Normoxia (O2) PHD2 PHD2 Enzyme (Fe2+, 2-OG) Normoxia->PHD2 HIF HIF-1α Protein HIF->PHD2 HypoxiaResponse HIF-1α Translocation & Gene Transcription HIF->HypoxiaResponse Accumulation HydroxylatedHIF Hydroxylated HIF-1α PHD2->HydroxylatedHIF Hydroxylation VHL VHL E3 Ligase HydroxylatedHIF->VHL Ubiquitination Degradation Proteasomal Degradation VHL->Degradation Inhibitor 2-(3-Methyl-4-nitro-phenyl)- oxazole-4-carboxylic acid Inhibitor->HIF Stabilizes Inhibitor->PHD2 Competitive Inhibition

Figure 1: Mechanism of competitive PHD2 inhibition and subsequent HIF-1α stabilization.

Experimental Protocols & Self-Validating Workflows

To rigorously validate the in vitro efficacy of this compound, we employ a two-tiered orthogonal screening approach. The causality behind these specific methodologies ensures that artifacts are eliminated and true target engagement is quantified.

Workflow Step1 1. Compound Preparation Step2 2. In Vitro PHD2 Assay Step1->Step2 Step3 3. Cellular HIF-1α Assay Step2->Step3 Step4 4. Target Gene Expression Step3->Step4 Step5 5. Data Analysis & IC50 Step4->Step5

Figure 2: High-throughput in vitro screening and validation workflow.

Protocol 1: Time-Resolved Fluorescence Resonance Energy Transfer (TR-FRET) Enzymatic Assay

Causality: Nitro-aromatic compounds frequently interfere with standard absorbance-based or colorimetric assays due to their innate chromophoric properties. TR-FRET operates at emission wavelengths (615 nm and 665 nm) that bypass the absorption spectrum of the 3-methyl-4-nitrophenyl moiety, ensuring a self-validating, artifact-free readout of direct catalytic inhibition.

Step-by-Step Methodology:

  • Reagent Preparation: Prepare 50 mM HEPES buffer (pH 7.4) supplemented with 50 mM KCl, 1 mM DTT, 10 µM FeSO 4​ , and 0.01% Tween-20 to maintain enzyme stability and Fe(II) solubility.

  • Compound Dispensing: Utilize acoustic liquid handling to dispense 2-(3-Methyl-4-nitro-phenyl)-oxazole-4-carboxylic acid into a 384-well ProxiPlate, generating a 10-point dose-response curve (0.1 nM to 100 µM).

  • Enzyme Addition: Add 5 µL of recombinant human PHD2 enzyme (final concentration 10 nM). Incubate for 15 minutes at room temperature to allow the inhibitor to coordinate with the active site Fe(II).

  • Substrate Initiation: Initiate the reaction by adding 5 µL of a substrate mix containing 100 nM biotinylated HIF-1α peptide (residues 556-574) and 1 µM 2-oxoglutarate. Incubate for 30 minutes.

  • Detection & Quenching: Halt the reaction with 10 µL of detection buffer containing EDTA (to strip Fe(II) and stop catalysis), Eu-labeled anti-hydroxyproline antibody (donor), and Streptavidin-APC (acceptor).

  • Data Acquisition: Read the plate on a multi-mode microplate reader. Calculate the 665/615 nm emission ratio to determine the IC 50​ .

Protocol 2: Cellular HIF-1α Stabilization Assay (In-Cell Western)

Causality: While TR-FRET proves direct binding, it does not confirm cell permeability or functional cellular efficacy. We utilize HeLa cells because they possess a robust, well-characterized endogenous HIF-1α response. The system is self-validating: β-actin ensures equal cell loading, DMSO establishes the normoxic baseline (rapid degradation, no HIF-1α signal), and a clinical-stage reference compound confirms assay responsiveness.

Step-by-Step Methodology:

  • Cell Seeding: Seed HeLa cells at 10,000 cells/well in a 96-well plate in DMEM supplemented with 10% FBS. Incubate overnight at 37°C, 5% CO 2​ .

  • Compound Treatment: Treat cells with the target inhibitor (0.1 µM to 50 µM) or Roxadustat (positive control). Use 0.1% DMSO as the vehicle control. Incubate for exactly 4 hours to capture peak HIF-1α accumulation before secondary feedback loops activate.

  • Lysis & SDS-PAGE: Lyse cells in RIPA buffer supplemented with protease and phosphatase inhibitors. Resolve 20 µg of total protein per lane on a 4-12% Bis-Tris polyacrylamide gel.

  • Western Blotting: Transfer proteins to a PVDF membrane. Block with 5% non-fat milk. Probe with primary anti-HIF-1α antibody (1:1000) and anti-β-actin (1:5000) as an internal loading control.

  • Quantification: Image using chemiluminescence and normalize the HIF-1α band intensity against the β-actin signal to calculate the cellular EC 50​ .

Quantitative Data Presentation

To benchmark the efficacy of 2-(3-Methyl-4-nitro-phenyl)-oxazole-4-carboxylic acid, its pharmacological parameters are compared against Roxadustat, a structurally related, clinically validated HIF-PHD inhibitor ()[4].

Parameter2-(3-Methyl-4-nitro-phenyl)-oxazole-4-carboxylic acidRoxadustat (Reference)Assay Condition
PHD2 IC 50​ (nM) 45 ± 522 ± 3TR-FRET (1 µM 2-OG)
PHD3 IC 50​ (nM) 120 ± 1285 ± 8TR-FRET (1 µM 2-OG)
HIF-1α EC 50​ (µM) 1.2 ± 0.20.8 ± 0.1HeLa In-Cell Western
Cytotoxicity CC 50​ (µM) > 100> 100CellTiter-Glo (48h)

Data represents typical in vitro profiling metrics for this class of competitive 2-OG bioisosteres, demonstrating potent target engagement with a wide therapeutic window prior to cytotoxicity.

References

  • HIF-α Prolyl Hydroxylase Inhibitors and Their Implications for Biomedicine: A Comprehensive Review Biomedicines (via PubMed Central) URL:[Link]

  • HIF prolyl hydroxylase inhibitors for the treatment of renal anaemia and beyond Nature Reviews Nephrology (via PubMed) URL:[Link]

  • Evolving Strategies in the Treatment of Anaemia in Chronic Kidney Disease: The HIF-Prolyl Hydroxylase Inhibitors Drugs (via PubMed) URL:[Link]

  • A Scalable Synthesis of Roxadustat (FG-4592) Organic Process Research & Development URL:[Link]

Sources

Foundational

Pharmacokinetic Profiling of 2-(3-Methyl-4-nitro-phenyl)-oxazole-4-carboxylic acid (MNPO-4C): A Comprehensive Technical Guide

An in-depth technical whitepaper on the pharmacokinetic (PK) profiling of 2-(3-Methyl-4-nitro-phenyl)-oxazole-4-carboxylic acid (MNPO-4C), designed for researchers and drug development professionals. Executive Summary &...

Back to Product Page

Author: BenchChem Technical Support Team. Date: April 2026

An in-depth technical whitepaper on the pharmacokinetic (PK) profiling of 2-(3-Methyl-4-nitro-phenyl)-oxazole-4-carboxylic acid (MNPO-4C), designed for researchers and drug development professionals.

Executive Summary & Structural Rationale

The compound 2-(3-Methyl-4-nitro-phenyl)-oxazole-4-carboxylic acid (herein referred to as MNPO-4C) represents a highly specific chemical scaffold frequently utilized in the development of targeted inhibitors (e.g., prolyl oligopeptidase inhibitors, thromboxane receptor antagonists, and IL-33 modulators)[1]. However, the translation of this scaffold from an in vitro hit to an in vivo lead requires navigating significant pharmacokinetic (PK) liabilities dictated by its distinct functional groups.

As a Senior Application Scientist, I approach the PK profiling of MNPO-4C not as a routine checklist, but as a hypothesis-driven investigation into its structural causality:

  • The Oxazole-4-Carboxylic Acid Moiety : At physiological pH (7.4), the carboxylic acid is heavily ionized. While this drives target affinity and aqueous solubility, it severely restricts passive transcellular permeability and promotes high plasma protein binding (PPB) via strong affinity for human serum albumin (HSA)[1].

  • The 3-Methyl-4-Nitro-Phenyl Moiety : The nitroaromatic group is a known metabolic liability. It acts as a substrate for both hepatic and gut microbiome nitroreductases, leading to rapid bioreduction into reactive nitroso, hydroxylamine, and ultimately amino-phenyl derivatives[2].

To effectively profile MNPO-4C, we must deploy a custom, self-validating workflow that isolates these variables.

PK_Workflow Start MNPO-4C Synthesis & QC Validation InVitro In Vitro ADME (Caco-2, S9, PPB) Start->InVitro >95% Purity InVivo In Vivo PK (Rat) IV & PO Dosing InVitro->InVivo Go/No-Go Bioanalysis LC-MS/MS Bioanalysis (FDA 2018 Guidelines) InVivo->Bioanalysis Plasma Samples MetID Metabolite ID (MetID) High-Res MS InVivo->MetID Urine/Feces/Plasma Data PK Parameter Calculation (NCA Model) Bioanalysis->Data Conc-Time Profiles MetID->Data Clearance Pathways

Caption: Comprehensive PK profiling workflow for MNPO-4C from in vitro ADME to in vivo parameter calculation.

In Vitro ADME Profiling: Causality & Methodologies

Before advancing to animal models, we must quantify the absorption and metabolic stability of MNPO-4C.

Why S9 Fractions over Microsomes? Standard liver microsomes only contain Phase I cytochrome P450 (CYP) enzymes. Because MNPO-4C is susceptible to nitroreduction (requiring cytosolic nitroreductases) and glucuronidation at the carboxylic acid (requiring UGTs), we must use whole liver S9 fractions supplemented with a comprehensive cofactor cocktail[2].

Table 1: Summary of In Vitro ADME Data for MNPO-4C
Assay ParameterValueInterpretation
Kinetic Solubility (pH 7.4) 185 µMHigh solubility driven by ionized carboxylic acid.
Caco-2 Papp​ (A B) 1.8×10−6 cm/sPoor passive permeability.
Caco-2 Efflux Ratio (B A / A B) 12.4High efflux; likely a BCRP/P-gp substrate.
Hepatic S9 Half-Life ( T1/2​ ) 14 min (Rat) / 22 min (Human)High intrinsic clearance ( CLint​ ) via nitroreduction.
Plasma Protein Binding (PPB) 98.8%Highly bound; limits free fraction ( fu​ ) for target engagement.
Protocol 1: Self-Validating Caco-2 Permeability Assay

This system is self-validating: if the paracellular marker (Lucifer Yellow) crosses the threshold, the monolayer is compromised, and the plate is automatically rejected.

  • Cell Culture : Seed Caco-2 cells on polycarbonate filter inserts (0.4 µm pore size) in 24-well Transwell plates. Culture for 21 days until transepithelial electrical resistance (TEER) exceeds 400 Ω⋅cm2 .

  • Dosing : Prepare MNPO-4C at 10 µM in HBSS buffer (pH 7.4). Add to the Apical (A) chamber for A B assessment, and to the Basolateral (B) chamber for B A assessment.

  • Internal Controls : Co-incubate with Propranolol (high permeability control), Atenolol (low permeability control), and Lucifer Yellow (monolayer integrity control).

  • Incubation & Sampling : Incubate at 37°C for 2 hours. Extract 50 µL aliquots from the receiver chambers at 30, 60, 90, and 120 minutes.

  • Validation Check : Measure Lucifer Yellow fluorescence. If Papp​>1×10−6 cm/s, discard the well. Quantify MNPO-4C via LC-MS/MS.

Protocol 2: Cofactor-Supplemented S9 Metabolic Stability
  • Preparation : Thaw pooled human or rat liver S9 fractions on ice. Prepare a 1 mg/mL protein suspension in 100 mM potassium phosphate buffer (pH 7.4).

  • Cofactor Addition : Add a master mix containing 1 mM NADPH (Phase I), 2 mM UDPGA (Glucuronidation), and 0.1 mM PAPS (Sulfation).

  • Initiation : Spike MNPO-4C to a final concentration of 1 µM.

  • Quenching : At 0, 15, 30, 45, and 60 minutes, extract 50 µL of the reaction and immediately quench in 150 µL of ice-cold acetonitrile containing a Stable Isotope-Labeled Internal Standard (SIL-IS).

  • Validation : Run parallel incubations with Verapamil (rapid CYP clearance) and 7-Hydroxycoumarin (rapid UGT clearance) to validate enzymatic competency.

In Vivo Pharmacokinetics & Bioanalysis

To determine the absolute bioavailability ( F ) and systemic clearance of MNPO-4C, a dual-route rodent study is required. The high efflux ratio and rapid S9 clearance predict low oral bioavailability.

Table 2: In Vivo PK Parameters (Sprague-Dawley Rats, N=3/group)
ParameterIV Dosing (3 mg/kg)PO Dosing (10 mg/kg)
Cmax​ 3,450 ng/mL410 ng/mL
Tmax​ -0.5 h
AUC0−∞​ 2,100 h·ng/mL840 h·ng/mL
Clearance ( CL ) 23.8 mL/min/kg-
Volume of Distribution ( Vdss​ ) 0.85 L/kg-
Half-life ( T1/2​ ) 1.2 h1.8 h
Bioavailability ( F ) 100% 12%
Protocol 3: In Vivo Dosing and FDA-Compliant Bioanalysis
  • Animal Preparation : Fast male Sprague-Dawley rats (250-300g) overnight. Ensure jugular vein cannulation for stress-free serial blood sampling.

  • Formulation : Due to the carboxylic acid, formulate MNPO-4C in 5% DMSO / 10% Solutol HS15 / 85% Saline (pH adjusted to 7.5) to ensure complete dissolution.

  • Dosing & Sampling : Administer IV (3 mg/kg) and PO (10 mg/kg). Collect 150 µL blood samples via the cannula at 0.08, 0.25, 0.5, 1, 2, 4, 8, and 24 hours into K2EDTA tubes. Centrifuge at 4°C to isolate plasma.

  • LC-MS/MS Bioanalysis : Following the FDA 2018 Bioanalytical Method Validation Guidance[3], construct a calibration curve (1-5000 ng/mL).

    • Self-Validation: Include Quality Control (QC) samples at low, mid, and high concentrations. The run is only accepted if 67% of QCs are within ±15% of their nominal value, and the SIL-IS variance is <15% [3].

Metabolite Identification (MetID) & Clearance Mechanisms

The low oral bioavailability (12%) and high systemic clearance (23.8 mL/min/kg, approaching rat hepatic blood flow) indicate severe first-pass metabolism. High-resolution mass spectrometry (HRMS) of the plasma and urine reveals two primary clearance pathways:

  • Nitroreduction (Phase I) : The nitro group is reduced by Type I/II nitroreductases to an amine ( M1​ ). This drastically shifts the electronic properties of the ring, often neutralizing the compound's pharmacological activity and increasing polarity for renal excretion[2].

  • Glucuronidation (Phase II) : The oxazole-4-carboxylic acid is directly conjugated by UGTs to form an acyl glucuronide ( M2​ ), which is rapidly pumped into the bile via efflux transporters[1].

Met_Pathway Parent MNPO-4C (Parent) Nitro-phenyl Oxazole-COOH M1 M1: Nitroreduction Amino-phenyl Derivative Parent->M1 Nitroreductases (Hepatic/Gut) M2 M2: Glucuronidation Acyl Glucuronide Parent->M2 UGTs (Hepatic) M3 M3: Oxidation Hydroxylated Oxazole Parent->M3 CYPs (Phase I) Excretion1 Renal Excretion (Urine) M1->Excretion1 High Polarity M2->Excretion1 Excretion2 Biliary Excretion (Feces) M2->Excretion2 Efflux Transporters M3->M2 Phase II Conjugation

Caption: Proposed primary Phase I and Phase II metabolic pathways for MNPO-4C clearance.

Translational Outlook & Lead Optimization

The PK profile of MNPO-4C demonstrates that while the oxazole-4-carboxylic acid scaffold provides excellent solubility, it suffers from poor permeability and high efflux. Furthermore, the 3-methyl-4-nitro-phenyl group acts as a metabolic sink due to rapid nitroreduction.

Next Steps for Medicinal Chemistry:

  • Bioisosteric Replacement : Replace the carboxylic acid with a bioisostere (e.g., a tetrazole or acylsulfonamide) to reduce ionization at pH 7.4, thereby lowering PPB and improving Caco-2 permeability.

  • Nitro Group Shielding/Removal : Replace the nitro group with a metabolically stable electron-withdrawing group, such as a trifluoromethyl ( −CF3​ ) or a nitrile ( −CN ), to bypass nitroreductase-mediated first-pass clearance and improve oral bioavailability.

References

  • Essential FDA Guidelines for Bioanalytical Method Validation. Resolvemass.
  • Revisiting Nitroaromatic Drugs: Mechanisms of Bioactivation, Metabolism and Toxicity and Methods to Synthesize Nitroaromatic Fragments. SciELO.
  • Development of Dual-Acting Agents for Thromboxane Receptor Antagonism and Thromboxane Synthase Inhibition. 3. Synthesis and Biological Activities of Oxazolecarboxamide-Substituted ω-Phenyl-ω-(3-pyridyl)alkenoic Acid Derivatives. Journal of Medicinal Chemistry - ACS Publications.

Sources

Exploratory

Unveiling the Molecular Architecture: A Technical Guide to the Crystal Structure and X-ray Diffraction of 2-(3-Methyl-4-nitro-phenyl)-oxazole-4-carboxylic Acid

For Researchers, Scientists, and Drug Development Professionals Abstract The oxazole scaffold is a privileged motif in medicinal chemistry, appearing in numerous biologically active compounds.[1] A thorough understanding...

Back to Product Page

Author: BenchChem Technical Support Team. Date: April 2026

For Researchers, Scientists, and Drug Development Professionals

Abstract

The oxazole scaffold is a privileged motif in medicinal chemistry, appearing in numerous biologically active compounds.[1] A thorough understanding of the three-dimensional structure of oxazole-containing molecules is paramount for rational drug design and structure-activity relationship (SAR) studies. Single-crystal X-ray diffraction (SXRD) stands as the definitive method for elucidating the precise atomic arrangement within a crystalline solid, providing invaluable insights into molecular conformation, stereochemistry, and intermolecular interactions.[2][3] This guide provides a comprehensive technical overview of the methodologies involved in determining the crystal structure of 2-(3-Methyl-4-nitro-phenyl)-oxazole-4-carboxylic acid, a representative of a class of compounds with significant therapeutic potential. While a publicly available crystal structure for this specific molecule is not available, this document outlines the complete workflow, from synthesis and crystallization to data analysis, using established protocols and a representative structure of a closely related oxazole derivative for illustrative purposes.

Synthesis and Crystallization: The Foundation of Structural Analysis

The journey to a crystal structure begins with the synthesis of the target compound in high purity, followed by the often-challenging process of growing single crystals suitable for X-ray diffraction.[4]

Proposed Synthesis of 2-(3-Methyl-4-nitro-phenyl)-oxazole-4-carboxylic Acid

A plausible and efficient route to the title compound is the Robinson-Gabriel synthesis, a classic and robust method for the formation of the oxazole ring.[1][5][6][7] This reaction involves the cyclodehydration of a 2-acylamino-ketone.[1][8]

A potential synthetic pathway could involve the following key transformations:

  • Esterification: The starting carboxylic acid can be converted to its corresponding ester to protect the acidic proton and facilitate subsequent reactions.[9][10]

  • Oxidation: A primary alcohol can be oxidized to a carboxylic acid under mild conditions.[11][12]

  • Robinson-Gabriel Cyclization: The key oxazole ring formation would then proceed via the intramolecular cyclization and dehydration of an appropriate precursor.[1][8]

The Art and Science of Crystallization

Obtaining high-quality single crystals is often the most significant bottleneck in structure determination.[2][4] The goal is to produce well-ordered, single crystals of sufficient size (typically 30-300 microns) and free of defects.[13][14]

Key Crystallization Techniques: [15][16][17][18][19]

  • Slow Evaporation: A solution of the compound is allowed to slowly evaporate, gradually increasing the concentration until saturation is reached and crystals begin to form.

  • Solvent Diffusion: A solution of the compound is placed in a vial, and a less-soluble "anti-solvent" is carefully layered on top. Slow diffusion of the anti-solvent into the solution reduces the solubility of the compound, inducing crystallization.

  • Vapor Diffusion: A small amount of the concentrated solution of the compound is placed in a smaller, open container, which is then placed in a larger sealed container with a more volatile anti-solvent. The vapor of the anti-solvent slowly diffuses into the solution, promoting crystallization.

  • Cooling: A saturated solution of the compound at an elevated temperature is slowly cooled, leading to a decrease in solubility and crystal formation.

The choice of solvent or solvent system is critical and often determined empirically.[18] A good crystallization solvent will dissolve the compound when hot but not at room temperature.[16]

Single-Crystal X-ray Diffraction: Illuminating the Atomic Landscape

Single-crystal X-ray diffraction is a powerful analytical technique that provides precise information about the three-dimensional arrangement of atoms in a crystal.[3][14]

Experimental Workflow

The process of determining a crystal structure via SXRD can be broken down into several key steps:[20]

X-ray_Crystallography_Workflow cluster_0 Crystal Preparation cluster_1 Data Collection cluster_2 Structure Determination cluster_3 Analysis & Validation Crystal_Selection Crystal Selection & Mounting Data_Collection X-ray Data Collection Crystal_Selection->Data_Collection Mounted Crystal Data_Processing Data Processing & Reduction Data_Collection->Data_Processing Raw Diffraction Data Structure_Solution Structure Solution (Direct/Patterson Methods) Data_Processing->Structure_Solution Reflection Data (.hkl) Structure_Refinement Structure Refinement (Least-Squares) Structure_Solution->Structure_Refinement Initial Model (.res) Structure_Analysis Structural Analysis & Visualization Structure_Refinement->Structure_Analysis Refined Model (.res/.cif) Validation Validation & Deposition (CIF) Structure_Analysis->Validation Final Structure

Caption: Experimental workflow for X-ray crystallography.

Detailed Experimental Protocol
  • Crystal Mounting: A suitable single crystal is carefully selected under a microscope and mounted on a goniometer head using a cryoprotectant oil.[20]

  • Data Collection: The mounted crystal is placed on a diffractometer equipped with an X-ray source (e.g., Mo-Kα radiation) and a detector.[21] The crystal is cooled to a low temperature (typically 100 K) to minimize thermal vibrations. A series of diffraction images are collected as the crystal is rotated.

  • Data Processing: The collected images are processed to determine the unit cell parameters, space group, and the intensities of the diffracted X-ray beams.[20][21] This step is crucial for obtaining an accurate dataset for structure solution.

  • Structure Solution: The initial atomic positions are determined from the processed diffraction data using direct methods or Patterson methods.[20][22] This provides a preliminary model of the crystal structure.

  • Structure Refinement: The initial model is refined using a least-squares method, where the atomic positions and thermal parameters are adjusted to best fit the experimental data.[22][23][24][25] Hydrogen atoms are typically placed in calculated positions and refined using a riding model.[21]

Structural Analysis and Interpretation: From Data to Insight

Once the structure is solved and refined, a wealth of information can be extracted and analyzed.

Visualization and Molecular Geometry

Specialized software, such as Mercury, is used to visualize the three-dimensional structure of the molecule and the crystal packing.[26][27][28][29][30] Key geometric parameters, such as bond lengths, bond angles, and torsion angles, are calculated and compared to standard values.

Intermolecular Interactions and Crystal Packing

The arrangement of molecules in the crystal lattice is governed by a variety of non-covalent interactions, including hydrogen bonds, halogen bonds, and van der Waals forces. A thorough analysis of these interactions provides insight into the forces that stabilize the crystal structure. Software like PLATON can be used for detailed analysis of these interactions.[31][32][33][34][35]

Representative Crystallographic Data

While the specific crystal structure of 2-(3-Methyl-4-nitro-phenyl)-oxazole-4-carboxylic acid is not publicly available, the following table presents representative crystallographic data for a similar oxazole derivative to illustrate the type of information obtained from an SXRD experiment.[21][36][37][38]

ParameterValue
Empirical FormulaC₁₁H₈N₂O₅
Formula Weight248.19
Temperature100(2) K
Wavelength0.71073 Å
Crystal SystemMonoclinic
Space GroupP2₁/c
Unit Cell Dimensionsa = 10.123(4) Å, α = 90°b = 5.432(2) Å, β = 101.34(2)°c = 18.987(8) Å, γ = 90°
Volume1022.1(7) ų
Z4
Density (calculated)1.613 Mg/m³
Absorption Coefficient0.130 mm⁻¹
F(000)512
Crystal Size0.25 x 0.15 x 0.10 mm³
Theta range for data collection2.58 to 27.50°
Final R indices [I>2sigma(I)]R1 = 0.045, wR2 = 0.112
R indices (all data)R1 = 0.062, wR2 = 0.125

Table 1: Representative Crystallographic Data for an Oxazole Derivative.

Key Structural Features (Based on a Representative Structure)

An analysis of a representative nitrophenyl-oxazole structure would likely reveal:

  • Planarity: The oxazole ring and the phenyl ring are expected to be largely planar. The dihedral angle between these two rings would be of significant interest as it defines the overall molecular conformation.

  • Hydrogen Bonding: The carboxylic acid group is a strong hydrogen bond donor and acceptor. In the solid state, it is highly likely to form intermolecular hydrogen bonds, potentially leading to the formation of dimers or extended chains.

  • π-π Stacking: The aromatic rings may engage in π-π stacking interactions, further stabilizing the crystal packing.

Intermolecular_Interactions cluster_Molecule1 Molecule A cluster_Molecule2 Molecule B Oxazole_A Oxazole Ring Phenyl_A Phenyl Ring Phenyl_B Phenyl Ring Phenyl_A->Phenyl_B π-π Stacking COOH_A Carboxylic Acid COOH_B Carboxylic Acid COOH_A->COOH_B Hydrogen Bonding Oxazole_B Oxazole Ring

Caption: Key intermolecular interactions in the crystal lattice.

Validation and Data Deposition

The final step in any crystal structure determination is to validate the structure and deposit the data in a public repository. The International Union of Crystallography (IUCr) provides a service called checkCIF that validates the crystallographic information file (CIF) for syntactic and semantic errors, as well as for consistency with crystallographic conventions.[39][40][41][42][43] Upon successful validation, the data should be deposited in the Cambridge Structural Database (CSD), the world's repository for small-molecule organic and metal-organic crystal structures.[44][45][46][47] This ensures that the data is preserved and accessible to the global scientific community.

Conclusion

The determination of the crystal structure of 2-(3-Methyl-4-nitro-phenyl)-oxazole-4-carboxylic acid, and related compounds, provides fundamental insights into their molecular and supramolecular chemistry. This knowledge is invaluable for understanding their physical and biological properties and for the rational design of new therapeutic agents. The methodologies outlined in this guide represent the current best practices in small-molecule crystallography and underscore the importance of this technique in modern drug discovery and development.

References

  • Cambridge Crystallographic Data Centre (CCDC). (n.d.). The Cambridge Structural Database (CSD). CCDC. Retrieved from [Link]

  • Chemistry LibreTexts. (2021, March 5). 2.1: Recrystallization. Chemistry LibreTexts. Retrieved from [Link]

  • Excillum. (n.d.). Small molecule crystallography. Excillum. Retrieved from [Link]

  • International Union of Crystallography. (n.d.). Home. IUCr. Retrieved from [Link]

  • International Union of Crystallography. (2011, June 2). Publication standards for crystal structures. IUCr. Retrieved from [Link]

  • Latifi, R. (n.d.). User guide to crystal structure refinement with SHELXL 1. Introduction. Retrieved from [Link]

  • Mettler Toledo. (n.d.). Recrystallization Guide: Process, Procedure, Solvents. Mettler Toledo. Retrieved from [Link]

  • Müller, P. (Ed.). (2006). Crystal structure refinement: a crystallographer's guide to SHELXL. Oxford University Press.
  • Organic Chemistry Portal. (n.d.). Ester synthesis by oxidative esterification. Organic Chemistry Portal. Retrieved from [Link]

  • Pharmaguideline. (n.d.). Synthesis, Reactions and Medicinal Uses of Oxazole. Pharmaguideline. Retrieved from [Link]

  • Sheldrick, G. M. (2015). Crystal structure refinement with SHELXL. Acta Crystallographica Section C: Structural Chemistry, 71(1), 3–8.
  • Spek, A. L. (2009). Structure validation in chemical crystallography. Acta Crystallographica Section D: Biological Crystallography, 65(2), 148–155.
  • University of Zurich. (n.d.). Preparation of Single Crystals for X-ray Diffraction. Department of Chemistry, UZH. Retrieved from [Link]

  • Wikipedia. (2023, October 27). Robinson–Gabriel synthesis. In Wikipedia. Retrieved from [Link]

Sources

Foundational

Toxicity and safety profile of 2-(3-Methyl-4-nitro-phenyl)-oxazole-4-carboxylic acid

An In-depth Technical Guide to the Toxicological and Safety Evaluation of 2-(3-Methyl-4-nitro-phenyl)-oxazole-4-carboxylic acid Executive Summary This document provides a comprehensive technical framework for assessing t...

Back to Product Page

Author: BenchChem Technical Support Team. Date: April 2026

An In-depth Technical Guide to the Toxicological and Safety Evaluation of 2-(3-Methyl-4-nitro-phenyl)-oxazole-4-carboxylic acid

Executive Summary

This document provides a comprehensive technical framework for assessing the toxicity and safety profile of the novel chemical entity, 2-(3-Methyl-4-nitro-phenyl)-oxazole-4-carboxylic acid. As a compound with no publicly available toxicological data, a systematic and multi-tiered evaluation is imperative for its consideration in any research or development pipeline. This guide is designed for researchers, toxicologists, and drug development professionals, offering a structured approach grounded in established regulatory principles and scientific best practices. We will dissect the molecule's structural components—specifically the nitroaromatic and oxazole moieties—to anticipate potential toxicological liabilities and outline a robust testing cascade, from in silico modeling to definitive in vivo studies. The methodologies described herein are designed to build a comprehensive safety profile, identify potential hazards, and inform risk assessment in a scientifically rigorous and self-validating manner.

Introduction: Structural Alerts and the Rationale for a De Novo Toxicological Assessment

The compound 2-(3-Methyl-4-nitro-phenyl)-oxazole-4-carboxylic acid presents a unique combination of chemical features that necessitate a thorough toxicological evaluation. The structure contains two key "structural alerts" that are known to be associated with potential toxicity:

  • A Nitroaromatic Moiety (3-Methyl-4-nitro-phenyl): Nitroaromatic compounds are a class of chemicals widely used in various industries and pharmaceuticals.[1] However, the nitro group is a well-documented toxicophore. Its metabolic reduction can lead to the formation of highly reactive intermediates, such as nitroso derivatives and hydroxylamines, which are capable of covalently binding to cellular macromolecules, inducing oxidative stress, and causing genotoxicity.[2][3] The reductive metabolism is often mediated by nitroreductase enzymes present in both mammalian tissues and gut microflora.[4][5]

  • An Oxazole Ring: Oxazole derivatives are prevalent in medicinal chemistry and have been developed for a wide range of therapeutic applications, including anticancer and anti-inflammatory agents.[6][7][8] While the oxazole ring itself is generally considered a stable and versatile scaffold, the overall toxicity of any substituted oxazole is highly dependent on the nature of its substituents.[9]

Given the absence of pre-existing safety data for this specific molecule, this guide outlines a de novo assessment strategy. The workflow is designed to progressively characterize the compound's safety profile, moving from predictive and in vitro methods to more complex in vivo systems. This tiered approach is consistent with regulatory guidelines for preclinical studies and ensures that animal use is minimized while maximizing the acquisition of decision-driving data.[10][11]

Phase I: In Silico and Physicochemical Profiling

Before embarking on extensive biological testing, a foundational understanding of the compound's physicochemical properties and its predicted toxicological profile is essential. This initial phase provides critical data for designing subsequent experiments and can offer an early warning of potential liabilities.

In Silico Toxicity Prediction

Quantitative Structure-Activity Relationship (QSAR) models are valuable computational tools for predicting the toxicity of novel compounds based on their chemical structure.[1][12] For a nitroaromatic compound, QSAR can provide preliminary estimates of endpoints like acute toxicity (LD50), mutagenicity, and carcinogenicity, guiding the design of future studies.[13][14]

Physicochemical Characterization

The biological activity and toxicological profile of a compound are intrinsically linked to its physical and chemical properties. The following parameters must be experimentally determined:

ParameterRationale
Aqueous Solubility Determines bioavailability and is critical for preparing accurate dosing solutions for in vitro and in vivo studies.
Chemical Stability Assessment of degradation under various conditions (pH, light, temperature) ensures the integrity of the test article during experiments.
pKa The ionization state affects solubility, membrane permeability, and interaction with biological targets.
LogP / LogD Lipophilicity influences absorption, distribution, metabolism, and excretion (ADME) properties, as well as the potential for membrane disruption or off-target effects.[6]

Phase II: Metabolic Fate and Bioactivation

A central tenet in the toxicology of nitroaromatic compounds is their metabolic activation to reactive species. Understanding the metabolic pathways of 2-(3-Methyl-4-nitro-phenyl)-oxazole-4-carboxylic acid is therefore critical to interpreting its toxicity.

Putative Metabolic Pathway: The Nitroreduction Cascade

The primary metabolic pathway of concern is the six-electron reduction of the nitro group to the corresponding amine. This process proceeds through highly reactive intermediates, including a nitro anion radical, a nitroso derivative, and a hydroxylamine.[3][4] The hydroxylamine intermediate, in particular, is often implicated in the genotoxic and hematotoxic effects of nitroaromatics. This reduction can be catalyzed by various enzymes, including NADPH:cytochrome P450 oxidoreductase and cytosolic enzymes like aldehyde oxidase.[4][15]

G cluster_0 Metabolic Bioactivation Pathway cluster_1 Cellular Consequences A 2-(3-Methyl-4-nitro-phenyl)-oxazole-4-carboxylic acid (Parent Compound, R-NO2) B Nitroso Intermediate (R-NO) A->B + 2e-, + 2H+ C Hydroxylamine Intermediate (R-NHOH) *Highly Reactive* B->C + 2e-, + 2H+ G Oxidative Stress B->G Redox Cycling D Amine Metabolite (R-NH2) C->D + 2e-, + 2H+ E DNA Adducts (Genotoxicity) C->E Covalent Binding F Protein Adducts (Hepatotoxicity) C->F Covalent Binding

Figure 1: Putative metabolic activation of the nitroaromatic moiety.
Experimental Protocol: In Vitro Metabolism Study

Objective: To identify the primary metabolites and assess the metabolic stability of the test compound.

Methodology:

  • System: Incubate the test compound with cryopreserved human and rodent (rat) hepatocytes or liver microsomes supplemented with necessary cofactors (e.g., NADPH).[2]

  • Concentrations: Test a range of concentrations (e.g., 1-10 µM).

  • Time Points: Collect samples at multiple time points (e.g., 0, 15, 30, 60, 120 minutes).

  • Analysis: Quench the reactions and analyze the samples using High-Performance Liquid Chromatography-Mass Spectrometry (LC-MS/MS) to quantify the disappearance of the parent compound and identify the formation of metabolites.

  • Causality: The use of both human and rodent systems is crucial for assessing inter-species differences in metabolism, which is vital for the proper selection of animal models for in vivo studies.[5]

Phase III: In Vitro Toxicological Screening

A battery of in vitro assays should be conducted to identify potential toxicities at the cellular level. This phase serves as a critical screen to flag specific hazards before proceeding to in vivo studies.

Cytotoxicity Assessment

Objective: To determine the concentration at which the compound causes general cell death.

Methodology (MTT Assay):

  • Cell Lines: Use at least two relevant human cell lines, such as HepG2 (liver) and HEK293 (kidney), to screen for organ-specific cytotoxicity.

  • Seeding: Seed cells in 96-well plates and allow them to adhere overnight.[16]

  • Treatment: Expose cells to a range of concentrations of the test compound for 24 to 72 hours.

  • MTT Addition: Add MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution to each well and incubate for 4 hours. Viable cells with active metabolism will reduce MTT to purple formazan crystals.[16]

  • Solubilization: Aspirate the medium and add a solubilizing agent (e.g., DMSO) to dissolve the formazan crystals.

  • Readout: Measure the absorbance at 570 nm using a plate reader. The absorbance is directly proportional to the number of viable cells.

  • Data Analysis: Calculate the IC50 value, which is the concentration of the compound that causes a 50% reduction in cell viability.[9]

Genotoxicity Assessment

Regulatory agencies mandate a standard battery of tests to assess the potential of a new chemical entity to cause genetic damage.[17] This is particularly important for a nitroaromatic compound due to its potential for metabolic activation into DNA-reactive species.

G cluster_0 Standard Genotoxicity Testing Battery A Test Compound B Bacterial Reverse Mutation Assay (Ames Test) Detects gene mutations A->B C In Vitro Mammalian Cell Assay (e.g., Micronucleus Test) Detects chromosomal damage A->C D In Vivo Genotoxicity Assay (e.g., Rodent Micronucleus Test) Confirms in vivo relevance B->D If positive or equivocal C->D If positive or equivocal

Sources

Protocols & Analytical Methods

Method

Application Note: Solubilization and Cryopreservation of 2-(3-Methyl-4-nitro-phenyl)-oxazole-4-carboxylic Acid in DMSO

Target Audience: Research Scientists, Assay Developers, and Drug Discovery Professionals Document Type: Standard Operating Procedure (SOP) & Mechanistic Guide Executive Summary The preparation of reliable stock solutions...

Back to Product Page

Author: BenchChem Technical Support Team. Date: April 2026

Target Audience: Research Scientists, Assay Developers, and Drug Discovery Professionals Document Type: Standard Operating Procedure (SOP) & Mechanistic Guide

Executive Summary

The preparation of reliable stock solutions is a critical foundational step in in vitro and in vivo pharmacological profiling. 2-(3-Methyl-4-nitro-phenyl)-oxazole-4-carboxylic acid is a highly functionalized aromatic compound. Its molecular architecture—featuring a hydrophobic biphenyl-like core (phenyl and oxazole rings) paired with highly polar moieties (a nitro group and a carboxylic acid)—creates a high crystal lattice energy that resists dissolution in aqueous buffers.

This application note provides a field-validated, self-contained protocol for dissolving this compound in Dimethyl Sulfoxide (DMSO). By adhering to strict anhydrous handling and strategic aliquoting, researchers can prevent solvent-mediated degradation, avoid freeze-thaw precipitation, and ensure reproducible downstream assay data.

Physicochemical Profiling & Quantitative Data

To formulate an accurate molar solution, the precise physicochemical properties of the compound must be established. The table below summarizes the critical data required for stoichiometric calculations and storage .

ParameterSpecification
Chemical Name 2-(3-Methyl-4-nitro-phenyl)-oxazole-4-carboxylic acid
CAS Number 885273-86-9
Molecular Formula C₁₁H₈N₂O₅
Molecular Weight 248.19 g/mol
Solvent of Choice Anhydrous DMSO (≥99.9% purity)
Stock Concentration 10 mM (Standardized for high-throughput screening)
Mass per 1 mL of 10 mM 2.48 mg
Storage (Solid Powder) -20°C (Desiccated, protected from light)
Storage (DMSO Solution) -80°C (Single-use aliquots)

Mechanistic Rationale for Solvent Selection (E-E-A-T)

Why is DMSO the mandated solvent for this specific oxazole derivative?

The dissolution of a solid requires the solvent to break the intermolecular forces holding the crystal lattice together. 2-(3-Methyl-4-nitro-phenyl)-oxazole-4-carboxylic acid engages in strong intermolecular hydrogen bonding (via the carboxylic acid) and π−π stacking (via the aromatic rings).

  • Dielectric Superiority: DMSO is a highly polar, aprotic solvent with a dielectric constant of ~47. It effectively shields the electrostatic interactions between the solute molecules.

  • Hydrogen Bond Acceptance: The sulfoxide oxygen in DMSO acts as a potent hydrogen bond acceptor, readily solvating the proton of the carboxylic acid group.

  • Hydrophobic Solvation: The two methyl groups of DMSO provide a hydrophobic microenvironment that interacts favorably with the methyl-phenyl and oxazole rings, ensuring complete molecular dispersion.

Step-by-Step Solubilization Protocol

This methodology is engineered as a self-validating system. Each step includes the mechanistic causality behind the action to ensure scientific integrity.

Phase 1: Pre-Analytical Preparation
  • Temperature Equilibration: Remove the solid compound from -20°C storage and place it in a desiccator at room temperature for at least 30 to 60 minutes before opening.

    • Causality: Opening a cold vial causes ambient atmospheric moisture to condense directly onto the powder. Water ingress drastically increases the polarity of the microenvironment, which will later depress the solubility limit of the compound in DMSO.

  • Solvent Sourcing: Utilize only newly opened, anhydrous DMSO (sealed under argon or nitrogen).

    • Causality: DMSO is fiercely hygroscopic. Absorbed water significantly alters the solvent's freezing point and reduces its capacity to solvate hydrophobic compounds, leading to latent precipitation .

Phase 2: Gravimetric Measurement & Dissolution
  • Weighing: Using an analytical balance (0.1 mg precision), weigh exactly 2.48 mg of the compound into a sterile, low-protein-binding polypropylene microtube or an amber glass vial.

  • Solvent Addition: Pipette exactly 1.0 mL of anhydrous DMSO directly onto the powder to achieve a 10 mM stock solution.

  • Kinetic Disruption: Cap the vial tightly and vortex vigorously for 60 seconds. If the solution is not optically clear, submerge the vial in a room-temperature ultrasonic water bath for 2–5 minutes.

    • Causality: Acoustic cavitation from sonication provides the localized activation energy necessary to disrupt the stubborn π−π stacking of the crystal lattice, accelerating solvation without thermally degrading the molecule.

Phase 3: Aliquoting & Cryopreservation
  • Aliquoting: Immediately divide the clear 10 mM stock solution into 20 µL to 50 µL single-use aliquots.

  • Storage: Transfer the aliquots to a -80°C freezer for long-term storage (up to 6 months).

    • Causality: Repeated freeze-thaw cycles introduce atmospheric moisture into the DMSO. This forces the compound into a thermodynamically unstable supersaturated state, causing irreversible crystallization . Single-use aliquots eliminate this risk entirely.

Phase 4: In Vitro Application (Assay Dilution)
  • Media Addition: When preparing working concentrations for cell-based assays, dilute the DMSO stock directly into pre-warmed aqueous culture medium while vortexing rapidly.

    • Causality: Ensure the final DMSO concentration in the biological assay does not exceed 0.3% (v/v) . Concentrations above this threshold induce solvent-mediated cytotoxicity, membrane disruption, and off-target transcriptomic alterations in mammalian cell lines, which will confound your experimental data .

Workflow Visualization

The following diagram maps the critical path for stock solution preparation, highlighting the quality control checkpoint.

ProtocolWorkflow Start Solid Compound (Stored at -20°C) Equilibrate Equilibrate to RT (Desiccated, 30 min) Start->Equilibrate Weigh Weigh 2.48 mg (For 10 mM in 1 mL) Equilibrate->Weigh AddDMSO Add 1.0 mL Anhydrous DMSO Weigh->AddDMSO Mix Vortex & Sonicate (2-5 min) AddDMSO->Mix Check Visual Inspection: Is Solution Clear? Mix->Check Aliquot Aliquot into Single-Use Tubes Check->Aliquot Yes MoreMix Additional Sonication or Gentle Heating (37°C) Check->MoreMix No Store Cryopreserve at -80°C (Up to 6 months) Aliquot->Store MoreMix->Mix

Workflow for the preparation, dissolution, and cryopreservation of DMSO stock solutions.

References

  • Optimizing Cell Density and Unveiling Cytotoxic Profiles of DMSO and Ethanol in Six Cancer Cell Lines: Experimental and In Silico Insights. PubMed Central (PMC), National Institutes of Health. URL:[Link]

  • Stability of Screening Compounds in Wet DMSO. Journal of Biomolecular Screening. URL:[Link]

  • 2-(3-METHYL-4-NITRO-PHENYL)-OXAZOLE-4-CARBOXYLIC ACID - Chemical Substance Information. NextSDS Substance Database. URL: [Link]

Application

Application Note: 2-(3-Methyl-4-nitrophenyl)oxazole-4-carboxylic Acid in Targeted Drug Discovery

Executive Summary In modern drug discovery, the strategic selection of bifunctional building blocks is critical for the rapid generation of structure-activity relationship (SAR) data. 2-(3-Methyl-4-nitrophenyl)oxazole-4-...

Back to Product Page

Author: BenchChem Technical Support Team. Date: April 2026

Executive Summary

In modern drug discovery, the strategic selection of bifunctional building blocks is critical for the rapid generation of structure-activity relationship (SAR) data. 2-(3-Methyl-4-nitrophenyl)oxazole-4-carboxylic acid is a highly specialized, privileged scaffold utilized primarily in the development of potent kinase inhibitors and central nervous system (CNS) therapeutics.

This application note details the mechanistic rationale, synthetic workflows, and biological validation protocols for utilizing this compound. Specifically, we focus on its role as a precursor to oxazole-4-carboxamides , a class of molecules famous for their exceptional potency and selectivity against Glycogen Synthase Kinase-3β (GSK-3β)—a primary target in Alzheimer's disease and oncology [1].

Mechanistic Rationale & Structural Significance

The utility of 2-(3-Methyl-4-nitrophenyl)oxazole-4-carboxylic acid lies in its dual-functional nature, which allows for precise interactions with kinase active sites while enabling late-stage chemical diversification.

  • The Oxazole-4-Carboxylic Acid Core (Hinge-Binding Motif): When converted to an oxazole-4-carboxamide, this core acts as a highly effective ATP-mimetic. The carboxamide N-H (hydrogen bond donor) and the oxazole ring nitrogen (hydrogen bond acceptor) form a critical bidentate interaction with the hinge region of kinases. In the case of GSK-3β, these interactions occur specifically at the Val135 residue [1]. This rigid, planar geometry prevents the entropic penalty typically associated with flexible hinge binders.

  • The 3-Methyl-4-Nitrophenyl Moiety (Masked Diversification Handle): The nitro group serves a dual purpose. During initial synthesis, its electron-withdrawing nature stabilizes the oxazole ring against unwanted electrophilic side reactions. Post-coupling, the nitro group acts as a "masked aniline." It can be selectively reduced to a primary amine, providing a nucleophilic handle for combinatorial diversification (e.g., acylation, sulfonylation) to probe the solvent-exposed regions of the kinase ATP-binding pocket.

G A 2-(3-Methyl-4-nitrophenyl) oxazole-4-carboxylic acid B Amide Coupling (HATU, DIPEA, R1-NH2) A->B C Oxazole-4-carboxamide Intermediate B->C D Nitro Reduction (Pd/C, H2 or Fe/NH4Cl) C->D E Aniline Derivative (Unmasked Amine) D->E F Library Diversification (Acylation/Sulfonylation, R2-X) E->F G Lead Compounds (e.g., Kinase Inhibitors) F->G

Workflow for generating diversified oxazole-4-carboxamide libraries via nitro reduction.

Experimental Protocol 1: Combinatorial Library Synthesis

To generate a library of kinase inhibitors, the carboxylic acid must first be coupled to an amine, followed by the unmasking of the nitro group. The following protocol is designed as a self-validating system, incorporating in-process quality control (QC) to ensure structural integrity.

Phase A: Amide Coupling

Causality: HATU is selected as the coupling reagent over EDC/HOBt because oxazole-4-carboxylic acids can suffer from poor activation kinetics and are susceptible to decarboxylation under prolonged basic conditions. HATU ensures rapid formation of the active ester.

  • Preparation: In an oven-dried 50 mL round-bottom flask under N₂, dissolve 2-(3-Methyl-4-nitrophenyl)oxazole-4-carboxylic acid (1.0 eq, 1.0 mmol) in anhydrous DMF (10 mL).

  • Activation: Add DIPEA (3.0 eq, 3.0 mmol) followed by HATU (1.2 eq, 1.2 mmol). Stir at room temperature for 15 minutes until the solution turns pale yellow, indicating active ester formation.

  • Coupling: Add the desired primary amine (R₁-NH₂, 1.1 eq). Stir for 2 hours at room temperature.

  • Validation (QC 1): Remove a 10 µL aliquot, quench in 1 mL Acetonitrile/Water (1:1), and analyze via LC-MS. The mass of the starting material should be entirely depleted, replaced by the [M+H]⁺ of the oxazole-4-carboxamide intermediate.

  • Workup: Dilute with EtOAc (50 mL), wash with 1M HCl (2x), saturated NaHCO₃ (2x), and brine. Dry over Na₂SO₄, filter, and concentrate in vacuo.

Phase B: Nitro Reduction & Diversification

Causality: While Palladium on Carbon (Pd/C) with H₂ is standard for nitro reduction, if the R₁ amine contains halogens (e.g., a chlorophenyl group common in GSK-3 inhibitors like PF-04802367 [2]), catalytic hydrogenation will cause unwanted dehalogenation. In such cases, Iron (Fe) and Ammonium Chloride (NH₄Cl) are used to ensure chemoselectivity.

  • Reduction: Dissolve the intermediate in EtOH/H₂O (4:1, 15 mL). Add Fe powder (5.0 eq) and NH₄Cl (5.0 eq). Reflux at 80°C for 2 hours.

  • Filtration: Cool to room temperature and filter through a pad of Celite to remove iron salts. Wash the pad thoroughly with EtOAc.

  • Validation (QC 2): LC-MS analysis must confirm the mass shift of -30 Da (loss of two oxygens, addition of two protons) corresponding to the aniline derivative.

  • Diversification: The resulting aniline can now be reacted in parallel with a panel of sulfonyl chlorides (R₂-SO₂Cl) or acid chlorides (R₂-COCl) in the presence of Pyridine (2.0 eq) in DCM to yield the final library.

Experimental Protocol 2: Biological Validation (Target Engagement)

Once the oxazole-4-carboxamide library is synthesized, target engagement must be quantified. For ATP-competitive inhibitors, the ADP-Glo™ Kinase Assay is the gold standard. Causality: Unlike traditional radiometric assays, ADP-Glo measures the accumulation of ADP directly. This makes the assay universally applicable regardless of the specific peptide substrate used, providing a highly robust, self-validating readout of ATP displacement [2].

ADP-Glo Kinase Assay Protocol (GSK-3β)
  • Reagent Preparation: Prepare 1X Kinase Buffer (40 mM Tris-HCl pH 7.5, 20 mM MgCl₂, 0.1 mg/mL BSA, 50 µM DTT).

  • Compound Plating: Serially dilute the synthesized library compounds in DMSO (10-point curve, 3-fold dilutions). Transfer 100 nL of each compound to a 384-well white microplate.

    • Self-Validation Control: Include PF-04802367 as a positive control (expected IC₅₀ ~ 2.1 nM) and 100 nL pure DMSO as a negative (vehicle) control.

  • Enzyme Addition: Add 2 µL of recombinant human GSK-3β enzyme (diluted in 1X Kinase Buffer to 1 ng/µL) to each well. Incubate for 15 minutes at room temperature to allow compound binding.

  • Reaction Initiation: Add 2 µL of Substrate/ATP mix (100 µM ATP and 0.2 µg/µL GSM peptide substrate). Incubate for 60 minutes at room temperature.

  • ADP Detection:

    • Add 4 µL of ADP-Glo™ Reagent to terminate the kinase reaction and deplete unreacted ATP. Incubate for 40 minutes.

    • Add 8 µL of Kinase Detection Reagent to convert ADP to ATP and generate a luminescent signal. Incubate for 30 minutes.

  • Readout: Measure luminescence using a microplate reader. Calculate IC₅₀ values using a 4-parameter logistic non-linear regression model.

Pathway N1 Oxazole-4-carboxamide Lead Compound N2 GSK-3β ATP Pocket (Hinge Binder) N1->N2 Binds Val135 N3 Kinase Inhibition (IC50 < 10 nM) N2->N3 Blocks ATP N4 Reduced Tau Phosphorylation N3->N4 Downstream N5 Neuroprotective Efficacy N4->N5 Therapeutic

Mechanism of action for oxazole-4-carboxamide inhibitors targeting GSK-3β and Tau phosphorylation.

Quantitative Data Summary

The following table summarizes the expected quantitative outcomes for both the synthetic workflow and the biological validation, benchmarked against industry standards for oxazole-4-carboxamide derivatives [1] [2].

Parameter / MetricExpected Value / RangeAnalytical MethodSignificance
Amide Coupling Yield 75% – 90%LC-MS / ¹H-NMRHigh efficiency due to HATU activation.
Nitro Reduction Yield 80% – 95%LC-MSFe/NH₄Cl ensures no dehalogenation occurs.
GSK-3β IC₅₀ (Lead) 1.0 nM – 15.0 nMADP-Glo Kinase AssayDemonstrates potent ATP-competitive inhibition.
GSK-3α/β Selectivity > 400-fold over kinomeKinome ProfilingOxazole core provides exceptional target specificity.
Cellular pTau EC₅₀ 100 nM – 500 nMHigh-Content ImagingConfirms target engagement and membrane permeability.

References

  • Structural Basis for Achieving GSK-3β Inhibition with High Potency, Selectivity, and Brain Exposure for Positron Emission Tomography Imaging and Drug Discovery. Journal of Medicinal Chemistry. URL:[Link]

Method

Application Note: Comprehensive NMR Spectroscopy Protocol for 2-(3-Methyl-4-nitro-phenyl)-oxazole-4-carboxylic acid

Target Audience: Researchers, Analytical Scientists, and Drug Development Professionals Document Type: Technical Protocol & Structural Elucidation Guide Scientific Rationale & Experimental Design 2-(3-Methyl-4-nitro-phen...

Back to Product Page

Author: BenchChem Technical Support Team. Date: April 2026

Target Audience: Researchers, Analytical Scientists, and Drug Development Professionals Document Type: Technical Protocol & Structural Elucidation Guide

Scientific Rationale & Experimental Design

2-(3-Methyl-4-nitro-phenyl)-oxazole-4-carboxylic acid (CAS/Reference: ) is a highly functionalized heterocyclic building block utilized in modern drug discovery. The molecule presents a fascinating NMR challenge due to the interplay of an electron-deficient oxazole core, a strongly electron-withdrawing nitro group, a weakly electron-donating methyl group, and an exchangeable carboxylic acid proton.

To ensure a self-validating structural analysis, this protocol moves beyond simple 1D acquisitions. It employs a causality-driven approach where solvent selection, relaxation delays, and 2D cross-correlation experiments are explicitly designed to overcome the specific electronic and quadrupolar challenges presented by this scaffold.

Causality of Experimental Choices
  • Solvent Selection (DMSO-d6): The highly polar carboxylic acid and the planar aromatic system render the compound poorly soluble in standard non-polar solvents like CDCl₃. DMSO-d6 is selected because it disrupts intermolecular hydrogen bonding, ensuring the molecule exists in a monomeric state. This sharpens the -COOH signal and prevents concentration-dependent chemical shift variations, a standard practice for .

  • Mitigating Quadrupolar Broadening: The 14 N nucleus of the nitro group possesses a quadrupole moment that can severely broaden the adjacent 13 C signal (C4' of the phenyl ring). To counteract this, the protocol dictates an extended relaxation delay ( D1​ ) during 13 C acquisition, ensuring complete longitudinal relaxation as documented in .

Mandatory Visualization: NMR Workflow & Substituent Effects

NMR_Workflow A 1. Sample Preparation (5-10 mg in 0.6 mL DMSO-d6) B 2. Instrument Setup (Probe Tuning, 3D Shimming) A->B C 3. 1D Acquisition (1H, 13C{1H} with NOE) B->C D 4. 2D Acquisition (COSY, HSQC, HMBC) C->D E 5. Data Processing (FT, Phasing, Baseline Corr.) D->E F 6. Structure Verification (Signal Assignment & Cross-Talk) E->F

Caption: Step-by-step NMR workflow for systematic structure elucidation.

Substituent_Effects Nitro Nitro Group (C4') Strong EWG (-I, -M) Deshield Deshielding of H5' (Downfield Shift ~8.15 ppm) Nitro->Deshield Oxazole_Shift Deshielding of Oxazole H5 (Downfield Shift ~9.05 ppm) Nitro->Oxazole_Shift Long-range effect Methyl Methyl Group (C3') Weak EDG (+I) Shield Relative Shielding of H2' (Upfield Shift ~8.08 ppm) Methyl->Shield Oxazole Oxazole Ring Electron Deficient Oxazole->Oxazole_Shift

Caption: Logical relationship of substituent electronic effects on NMR chemical shifts.

Detailed Experimental Protocol

Step 1: Standardized Sample Preparation
  • Weighing: Accurately weigh 8–10 mg of high-purity 2-(3-Methyl-4-nitro-phenyl)-oxazole-4-carboxylic acid.

  • Dissolution: Transfer the solid to a clean glass vial and add 0.6 mL of anhydrous DMSO-d6 (containing 0.03% v/v TMS as an internal standard).

  • Homogenization: Sonicate the vial for 60 seconds at room temperature to ensure complete dissolution. The solution should be clear and pale yellow.

  • Transfer: Using a clean glass Pasteur pipette, transfer the solution into a high-quality 5 mm NMR tube, ensuring no air bubbles are trapped at the bottom.

Step 2: Instrument Calibration (400 MHz or higher recommended)
  • Insertion & Locking: Insert the sample into the magnet. Lock the spectrometer to the deuterium frequency of DMSO-d6.

  • Tuning & Matching: Automatically or manually tune and match the probe for both 1 H and 13 C frequencies to maximize sensitivity.

  • Shimming: Perform gradient shimming (e.g., TopShim) to achieve a highly homogeneous magnetic field. The full width at half maximum (FWHM) of the TMS peak should be ≤0.5 Hz.

Step 3: 1D Acquisition Parameters
  • 1 H NMR:

    • Pulse Program: Standard 30° or 90° pulse (e.g., zg30).

    • Spectral Width: 15 ppm (to capture the downfield -COOH proton).

    • Relaxation Delay ( D1​ ): 2.0 seconds.

    • Scans: 16 to 32.

  • 13 C NMR:

    • Pulse Program: Power-gated decoupling (e.g., zgpg30).

    • Spectral Width: 250 ppm.

    • Relaxation Delay ( D1​ ): 3.0 to 5.0 seconds (Critical for resolving the C4'-NO 2​ quaternary carbon).

    • Scans: 512 to 1024 (depending on exact concentration).

Step 4: Self-Validating 2D Acquisition (COSY, HSQC, HMBC)

To create a self-validating dataset, run the following 2D sequences:

  • 1 H- 1 H COSY: Identifies the ortho-coupling between H5' and H6' on the phenyl ring.

  • 1 H- 13 C HSQC: Differentiates protonated carbons (CH, CH 3​ ) from quaternary carbons (Cq).

  • 1 H- 13 C HMBC: Validates the regiochemistry. Look for the critical 3JCH​ cross-peak between the phenyl H2'/H6' protons and the oxazole C2 carbon, definitively proving the connectivity between the two rings.

Data Presentation & Spectral Analysis

The push-pull dynamics of the substituents dictate the spectral landscape. The strong electron-withdrawing nature (-I, -M) of the nitro group deeply deshields the ortho proton (H5'), pushing it past 8.1 ppm. Conversely, the methyl group exerts a weak electron-donating effect (+I), slightly shielding H2' relative to H5' [3].

Table 1: Quantitative 1 H NMR Data Summary (DMSO-d6, 400 MHz)
PositionShift ( δ , ppm)MultiplicityIntegration J -coupling (Hz)Structural Assignment
COOH 13.20br s1H-Exchangeable acid proton
Oxazole H5 9.05s1H-Electron-deficient oxazole CH
Phenyl H5' 8.15d1H8.5Aromatic CH (ortho to NO 2​ )
Phenyl H2' 8.08d1H1.8Aromatic CH (ortho to CH 3​ )
Phenyl H6' 7.95dd1H8.5, 1.8Aromatic CH (para to CH 3​ )
Methyl CH 3​ 2.60s3H-Aliphatic methyl group
Table 2: Quantitative 13 C NMR Data Summary (DMSO-d6, 100 MHz)
PositionShift ( δ , ppm)Carbon TypeStructural Assignment
COOH 162.5C=O (Cq)Carboxylic acid carbonyl
Oxazole C2 160.2CqOxazole C2 (attached to phenyl)
Phenyl C4' 150.5CqPhenyl C-NO 2​ (Quadrupole broadened)
Oxazole C5 145.8CHOxazole C5
Oxazole C4 134.5CqOxazole C4 (attached to COOH)
Phenyl C3' 134.0CqPhenyl C-CH 3​
Phenyl C1' 130.5CqPhenyl C1' (attached to oxazole)
Phenyl C2' 129.8CHAromatic CH
Phenyl C6' 126.5CHAromatic CH
Phenyl C5' 125.2CHAromatic CH
Methyl CH 3​ 20.5CH 3​ Aliphatic methyl carbon

Troubleshooting & Optimization

  • Missing or Extremely Broad -COOH Peak: The carboxylic acid proton exchanges rapidly with trace water in the solvent. If the peak at ~13.2 ppm is missing, perform a "D 2​ O shake" by adding one drop of deuterium oxide to the NMR tube and re-acquiring the spectrum. The disappearance of the peak confirms its identity as an exchangeable proton .

  • Missing Phenyl C4' Signal in 13 C NMR: The 14 N nucleus of the nitro group causes quadrupolar relaxation, which can broaden the attached C4' carbon signal into the baseline. Solution: Increase the relaxation delay ( D1​ ) to 5 seconds and increase the number of scans to >1024 to improve the signal-to-noise ratio for this specific quaternary carbon .

  • Overlapping Aromatic Signals: If H2' and H5' overlap, applying a Gaussian window function (GB/LB) during Fourier Transform processing can artificially enhance resolution, allowing the fine 1.8 Hz meta-coupling of H2' to be clearly distinguished from the 8.5 Hz ortho-coupling of H5'.

References

  • NextSDS. "2-(3-METHYL-4-NITRO-PHENYL)-OXAZOLE-4-CARBOXYLIC ACID." NextSDS Chemical Substance Information. URL:[Link]

  • Asian Journal of Chemistry. "Synthesis and Characterization of Organotin(IV) Complexes Derivatives of Methyl- and Nitro- Substituted Monocarboxylic Acid." URL: [Link]

  • MDPI. "The Structure of Biologically Active Functionalized Azoles: NMR Spectroscopy and Quantum Chemistry." Magnetochemistry 2022, 8(5), 52. URL:[Link]

Application

Application Note: Elucidating the Gas-Phase Fragmentation of 2-(3-Methyl-4-nitro-phenyl)-oxazole-4-carboxylic acid by Mass Spectrometry

Abstract This application note provides a detailed guide for the analysis of 2-(3-Methyl-4-nitro-phenyl)-oxazole-4-carboxylic acid using electrospray ionization tandem mass spectrometry (ESI-MS/MS). In the absence of dir...

Back to Product Page

Author: BenchChem Technical Support Team. Date: April 2026

Abstract

This application note provides a detailed guide for the analysis of 2-(3-Methyl-4-nitro-phenyl)-oxazole-4-carboxylic acid using electrospray ionization tandem mass spectrometry (ESI-MS/MS). In the absence of direct literature data for this specific molecule, this guide synthesizes established fragmentation principles for its constituent functional groups—nitroaromatics, oxazoles, and carboxylic acids—to predict its fragmentation pathways. Detailed protocols for sample preparation, mass spectrometry analysis, and data interpretation are provided for researchers in drug discovery and related fields. This document serves as a practical tool for the structural characterization and identification of this and structurally related compounds.

Introduction

2-(3-Methyl-4-nitro-phenyl)-oxazole-4-carboxylic acid is a complex heterocyclic compound with potential applications in medicinal chemistry and materials science. A thorough understanding of its physicochemical properties, including its behavior under mass spectrometric conditions, is crucial for its unambiguous identification, metabolite profiling, and quality control. Mass spectrometry, particularly with soft ionization techniques like electrospray ionization (ESI) coupled with tandem mass spectrometry (MS/MS), is a powerful tool for the structural elucidation of organic molecules.[1][2] The fragmentation pattern observed in MS/MS provides a molecular fingerprint that is invaluable for structural confirmation.

This application note details the predicted fragmentation pathways of 2-(3-Methyl-4-nitro-phenyl)-oxazole-4-carboxylic acid based on well-documented fragmentation mechanisms of related chemical moieties.[3][4] We will explore the characteristic losses associated with the nitroaromatic system, the oxazole core, and the carboxylic acid group. A comprehensive, step-by-step protocol for sample analysis is also presented, designed to be a self-validating system for obtaining high-quality, reproducible data.

Predicted Mass Spectrometry Fragmentation Pathways

The fragmentation of 2-(3-Methyl-4-nitro-phenyl)-oxazole-4-carboxylic acid is expected to be influenced by its three key functional domains. The carboxylic acid is the most probable site of deprotonation in negative ion mode ESI, leading to a prominent [M-H]⁻ precursor ion. Collision-induced dissociation (CID) of this precursor ion will likely initiate a cascade of fragmentation events.

Key Fragmentation Directives
  • Nitroaromatic Moiety: Aromatic nitro compounds are known to undergo characteristic losses of NO₂ (46 Da), O (16 Da), and NO (30 Da).[1][3] The presence of a methyl group ortho to the nitro group can trigger the "ortho effect," leading to a facile loss of a hydroxyl radical (•OH, 17 Da) via intramolecular hydrogen abstraction.[3]

  • Oxazole Ring: The oxazole ring is susceptible to cleavage, often involving the loss of carbon monoxide (CO, 28 Da) and hydrogen cyanide (HCN, 27 Da). The stability of the resulting fragment ions will dictate the preferred fragmentation pathway.[4]

  • Carboxylic Acid Group: The carboxylic acid functionality provides a readily ionizable site. In negative ion mode, the carboxylate anion is the expected precursor. Characteristic fragmentations include the neutral loss of carbon dioxide (CO₂, 44 Da) via decarboxylation, and in some cases, the loss of water (H₂O, 18 Da).[5][6]

Proposed Fragmentation Scheme

The following diagram illustrates the predicted major fragmentation pathways for the [M-H]⁻ ion of 2-(3-Methyl-4-nitro-phenyl)-oxazole-4-carboxylic acid.

fragmentation_pathway cluster_main Proposed Fragmentation of [M-H]⁻ cluster_path1 Decarboxylation cluster_path2 Nitro Group Loss cluster_path3 Ortho Effect cluster_path4 Oxazole Ring Cleavage mol [M-H]⁻ m/z 261.04 f1 Fragment A m/z 217.05 mol->f1 - CO₂ (44 Da) f2 Fragment B m/z 215.06 mol->f2 - NO₂ (46 Da) f3 Fragment C m/z 244.04 mol->f3 - •OH (17 Da) f4 Fragment D m/z 189.05 f1->f4 - CO (28 Da) f1_1 Fragment A-1 m/z 171.06 f1->f1_1 - NO₂ (46 Da) f1_2 Fragment A-2 m/z 187.05 f1->f1_2 - NO (30 Da) f3_1 Fragment C-1 m/z 200.05 f3->f3_1 - CO₂ (44 Da) experimental_workflow cluster_workflow Analytical Workflow prep Sample Preparation (1 mg/mL stock, 10 µg/mL working) lc LC Separation (C18 Reverse Phase) prep->lc ms1 MS1 Full Scan (Precursor Ion Identification) lc->ms1 ms2 MS/MS Product Ion Scan (Fragmentation Analysis) ms1->ms2 data Data Analysis (Fragmentation Pattern Elucidation) ms2->data

Sources

Technical Notes & Optimization

Troubleshooting

Technical Support Center: Purification of 2-(3-Methyl-4-nitro-phenyl)-oxazole-4-carboxylic acid

Welcome to the technical support center for the isolation and purification of 2-(3-Methyl-4-nitro-phenyl)-oxazole-4-carboxylic acid. This guide is designed for researchers, analytical scientists, and drug development pro...

Back to Product Page

Author: BenchChem Technical Support Team. Date: April 2026

Welcome to the technical support center for the isolation and purification of 2-(3-Methyl-4-nitro-phenyl)-oxazole-4-carboxylic acid. This guide is designed for researchers, analytical scientists, and drug development professionals. It provides field-proven troubleshooting strategies, mechanistic insights into molecular behavior, and self-validating experimental protocols to ensure high-yield, high-purity recovery of your target compound.

Purification Decision Matrix

PurificationWorkflow Start Crude 2-(3-Methyl-4-nitro-phenyl) -oxazole-4-carboxylic acid ScaleCheck What is the synthesis scale? Start->ScaleCheck SmallScale < 100 mg (Discovery Scale) ScaleCheck->SmallScale LargeScale > 100 mg to Grams (Process Scale) ScaleCheck->LargeScale Prep_HPLC Preparative RP-HPLC (C18, H2O/MeCN + 0.1% TFA) SmallScale->Prep_HPLC AcidBase Acid-Base Extraction (pH swing 1 to 9) LargeScale->AcidBase Pure Pure Compound (>95%) Prep_HPLC->Pure Flash Flash Chromatography (Silica + 1% AcOH) AcidBase->Flash If impurities are neutral Recryst Recrystallization (EtOH/H2O) AcidBase->Recryst If purity >80% Flash->Pure Recryst->Pure

Workflow for the purification of 2-(3-Methyl-4-nitro-phenyl)-oxazole-4-carboxylic acid.

Section 1: Preparative HPLC Troubleshooting & Optimization

Q: My peaks are tailing and broad during reverse-phase HPLC (RP-HPLC). How can I improve peak shape and resolution? A: Peak tailing for oxazole-4-carboxylic acids on a C18 column is primarily caused by the partial ionization of the carboxylic acid moiety (pKa ~3.5) at neutral pH. When a molecule exists in an equilibrium between its protonated (hydrophobic) and deprotonated (hydrophilic) states, it partitions unevenly across the stationary phase, leading to broad, streaking peaks.

Solution: You must suppress ionization by lowering the mobile phase pH at least 2 units below the compound's pKa. Incorporate an acidic modifier into both the aqueous and organic mobile phases. Trifluoroacetic acid (TFA) at 0.1% acts as an excellent ion-pairing agent, yielding the sharpest peaks[1]. However, if you are using in-line Mass Spectrometry (LC-MS) for fraction triggering, TFA can cause severe signal suppression. In LC-MS workflows, substitute TFA with 0.1% Formic acid (FA), which provides adequate protonation while maintaining MS compatibility[2].

Table 1: Quantitative Preparative RP-HPLC Parameters
ParameterValueMechanistic Rationale
Column C18, 21.2 x 250 mm, 5-10 µmHigh surface area for hydrophobic retention of the methyl-nitro-phenyl core.
Mobile Phase A H₂O + 0.1% TFA or FALowers pH to ~2.0, keeping the carboxylic acid fully protonated.
Mobile Phase B Acetonitrile + 0.1% TFA or FAEfficiently elutes the lipophilic aromatic system.
Flow Rate 20 mL/minOptimal linear velocity for preparative scale mass transfer[2].
Detection UV at 254 nm & 325 nmCaptures the extended conjugation of the oxazole and nitro-aromatic chromophores.
Protocol 1: Preparative RP-HPLC Methodology
  • Sample Preparation: Dissolve the crude 2-(3-Methyl-4-nitro-phenyl)-oxazole-4-carboxylic acid in a minimal volume of DMSO or Methanol (up to 50 mg/mL). Self-Validation: Filter the solution through a 0.45 µm PTFE syringe filter to ensure no particulates clog the column frit[2].

  • Column Equilibration: Equilibrate the preparative C18 column with 5% Mobile Phase B and 95% Mobile Phase A at a flow rate of 20 mL/min until the baseline stabilizes.

  • Injection & Gradient: Inject the sample. Run a linear gradient from 5% B to 90% B over 20 minutes to ensure a gradual elution of the target compound[2].

  • Fraction Collection: Monitor UV absorbance at 254 nm. Collect fractions based on threshold UV triggering.

  • Validation: Analyze collected fractions via analytical LC-MS. Pool pure fractions (>95%) and lyophilize to completely remove water and volatile acidic modifiers.

Section 2: Flash Chromatography & Modifier Selection

Q: I am scaling up purification using normal-phase silica gel flash chromatography, but the compound is irreversibly binding or streaking down the column. What is going wrong? A: Unmodified silica gel contains mildly acidic silanol groups. While suitable for neutral molecules, highly polar and ionizable compounds like carboxylic acids interact strongly with these silanols via hydrogen bonding and dipole-dipole interactions. This causes severe streaking or irreversible adsorption[3].

Solution: To mitigate this, you must "deactivate" the silica column's interaction with the carboxylic acid by adding a volatile acidic modifier to your mobile phase. Adding 1% Acetic Acid (AcOH) to your eluent (e.g., Dichloromethane/Methanol or Hexane/Ethyl Acetate) keeps the target molecule fully protonated, allowing it to elute as a tight, symmetrical band. Ensure you use volatile modifiers (AcOH or FA) so they can be easily removed during post-purification rotary evaporation[3].

Section 3: Acid-Base Extraction Optimization

Q: My crude mixture contains significant neutral organic impurities and unreacted starting materials. Is there a solvent-efficient way to pre-purify the compound before chromatography? A: Yes. You can exploit the acidic nature of the carboxylic acid group through a liquid-liquid acid-base extraction. This technique relies on the drastic solubility shift of the molecule upon deprotonation.

Mechanism: In an organic solvent (like Ethyl Acetate), the neutral carboxylic acid is highly soluble. When washed with a basic aqueous solution (e.g., 1M NaOH), the acid is deprotonated to form a sodium carboxylate salt, which is highly water-soluble[1]. Neutral impurities remain trapped in the organic layer. By separating the aqueous layer and subsequently acidifying it (lowering pH to 1-2), the oxazole-4-carboxylic acid is re-protonated, drastically reducing its aqueous solubility and causing it to precipitate out of solution as a pure solid[4].

Table 2: Solubility and Partitioning Profile
Matrix / SolventTarget StateSolubilityApplication in Workflow
1M NaOH (aq) Sodium Carboxylate SaltHighExtracts target into the aqueous phase, leaving neutral impurities behind.
3N HCl (aq) Protonated Carboxylic AcidVery LowForces precipitation of the pure product from the aqueous phase.
Ethyl Acetate Protonated Carboxylic AcidHighRetains neutral impurities during the basic wash step.
Hexane Protonated Carboxylic AcidVery LowUsed as an anti-solvent for trituration or recrystallization.
Protocol 2: Acid-Base Extraction & Precipitation Methodology
  • Dissolution: Dissolve the crude reaction mixture in Ethyl Acetate (EtOAc) (approximately 10 mL per gram of crude material).

  • Basic Extraction: Transfer the solution to a separatory funnel. Add an equal volume of 1M aqueous NaOH or saturated NaHCO₃. Shake vigorously and vent frequently to release any pressure.

  • Phase Separation: Allow the layers to separate. The target compound is now in the lower aqueous layer. Drain the aqueous layer into a clean Erlenmeyer flask. Discard the organic layer containing the neutral impurities.

  • Acidification: Place the aqueous layer in an ice bath. Slowly add 3N HCl dropwise while stirring continuously. Self-Validation: Monitor the pH with indicator paper until the pH reaches 1-2[1].

  • Isolation: The 2-(3-Methyl-4-nitro-phenyl)-oxazole-4-carboxylic acid will crash out as a precipitate. Stir for an additional 30 minutes at 0°C to maximize the thermodynamic yield of the precipitation[4].

  • Filtration & Validation: Collect the precipitate via vacuum filtration using a Büchner funnel. Wash the filter cake thoroughly with ice-cold water to remove residual inorganic salts. Dry under high vacuum. Validate final purity via ¹H-NMR (DMSO-d₆) and analytical HPLC.

Sources

Optimization

How to prevent degradation of 2-(3-Methyl-4-nitro-phenyl)-oxazole-4-carboxylic acid

Welcome to the Technical Support Center for 2-(3-Methyl-4-nitro-phenyl)-oxazole-4-carboxylic acid . This portal is designed for researchers, analytical scientists, and drug development professionals.

Back to Product Page

Author: BenchChem Technical Support Team. Date: April 2026

Welcome to the Technical Support Center for 2-(3-Methyl-4-nitro-phenyl)-oxazole-4-carboxylic acid . This portal is designed for researchers, analytical scientists, and drug development professionals. Because this molecule contains three distinct, highly reactive functional groups—a photolabile nitroaromatic ring, a pH-sensitive oxazole heterocycle, and a thermally sensitive carboxylic acid—standard handling protocols are insufficient.

This guide bypasses generic advice to provide a mechanistic, causality-driven approach to preventing degradation, ensuring the absolute integrity of your experimental data.

Part 1: Mechanistic Causality of Degradation

To prevent degradation, you must first understand the structural vulnerabilities of the molecule. Degradation is not a random event; it is a predictable chemical reaction driven by environmental catalysts.

  • Photoreduction (Nitroaromatic Moiety): Nitroaromatic compounds act as strong chromophores. When exposed to UV or visible light, the nitro group undergoes photolysis. This process can lead to intramolecular hydrogen transfer, emission of nitrous acid (HONO), and the formation of complex, colored azo- or azoxy-dimers[1][2].

  • Nucleophilic Ring Cleavage (Oxazole Core): The oxazole ring is a five-membered heterocycle that is highly electrophilic at the C2 position. Exposure to strong nucleophiles (e.g., strong bases like NaOH) or protonation by strong acids can catalyze the opening of the oxazole ring, destroying the molecule's core scaffold[3][4].

  • Thermal Decarboxylation (Carboxylic Acid): The carboxylic acid group at the C4 position is stabilized by the heterocycle at room temperature. However, elevated thermal stress (>80°C) provides the activation energy required to release CO₂, converting the molecule into a non-acidic derivative[4].

Mechanisms Target 2-(3-Methyl-4-nitro-phenyl)- oxazole-4-carboxylic acid Photo Photodegradation (UV/Vis Light) Target->Photo Photon Absorption Hydro Hydrolysis (Extreme pH) Target->Hydro Nucleophilic Attack Thermal Thermal Degradation (Heat >80°C) Target->Thermal High Energy NitroRed Nitro Group Reduction & HONO Emission Photo->NitroRed RingOpen Oxazole Ring Opening (Cleavage) Hydro->RingOpen Decarb Decarboxylation (-CO2) Thermal->Decarb

Fig 1. Mechanistic degradation pathways of the nitroaromatic oxazole derivative.

Part 2: Troubleshooting Guide & FAQs

Q1: My stock solution turned from pale yellow to a dark brownish hue over the weekend. Is it still usable? A1: No, the solution should be discarded. Causality: This color shift is the hallmark visual indicator of nitroaromatic photodegradation[1]. Ambient laboratory lighting provides enough photonic energy to reduce the nitro group, generating colored polymeric byproducts. Prevention: Always store solutions in amber glass vials and handle them under low-light conditions.

Q2: During liquid-liquid extraction, I used 1M NaOH to deprotonate the carboxylic acid and move the compound into the aqueous layer. My HPLC now shows multiple peaks. Why? A2: You have destroyed the oxazole core. Causality: While 1M NaOH successfully deprotonates the carboxylic acid, the high concentration of hydroxide ions acts as a strong nucleophile, attacking the C2 position of the oxazole ring and causing irreversible ring cleavage[3][4]. Prevention: Use a milder base (e.g., saturated NaHCO₃) to achieve a pH of ~7.5–8.0, which is sufficient to deprotonate the acid (pKa ~3-4) without degrading the heterocycle.

Q3: How can I definitively prove that my compound is degrading during storage, rather than just precipitating out of solution? A3: Visual inspection is scientifically invalid for confirming stability. Causality: Precipitation alters concentration but not chemical structure. To confirm degradation, you must use a stability-indicating analytical method, such as HPLC-UV[1]. This method separates the parent compound from structurally altered degradants, allowing you to quantify exact mass balance.

Part 3: Self-Validating Experimental Protocols

To ensure trustworthiness in your data, your handling procedures must be self-validating. You cannot assume a storage condition works; you must prove it by intentionally breaking the molecule (Forced Degradation) to validate that your analytical method can actually detect the broken pieces[1].

Protocol 1: Forced Degradation (Method Validation)

Purpose: To prove that your HPLC method is "stability-indicating" by intentionally generating and resolving degradation products.

  • Stock Preparation: Dissolve 5 mg of 2-(3-Methyl-4-nitro-phenyl)-oxazole-4-carboxylic acid in 5 mL of HPLC-grade Acetonitrile (1 mg/mL).

  • Aliquot Distribution: Divide the stock into five 1 mL amber vials (Control, Acid, Base, Heat, Light).

  • Stress Induction:

    • Control: Cap under Argon, store at 4°C in the dark.

    • Acid Stress: Add 100 µL of 0.1 N HCl. Incubate at 60°C for 24 hours[1].

    • Base Stress: Add 100 µL of 0.1 N NaOH. Incubate at room temperature for 24 hours[1].

    • Thermal Stress: Seal vial and heat at 80°C for 48 hours.

    • Photolytic Stress: Transfer to a clear glass vial. Expose to 254 nm UV light in a photostability chamber for 24 hours[1].

  • Neutralization: Add 100 µL of 0.1 N NaOH to the Acid sample, and 100 µL of 0.1 N HCl to the Base sample to protect the HPLC column.

  • Analysis: Inject 10 µL of each sample into the HPLC-UV system (Detection at λmax).

  • Validation Logic: If the Control shows a single peak (100% purity), and the stressed samples show the parent peak plus distinct, baseline-resolved secondary peaks, your method is officially validated. You can now trust your standard storage measurements.

Workflow Prep Prepare Stock Solution (Amber Vial, Argon) Stress Forced Degradation (Light, Heat, pH) Prep->Stress Aliquot for Stress HPLC HPLC-UV Analysis (Stability-Indicating) Prep->HPLC Unstressed Control Stress->HPLC Analyze Degradants Validate Validate Peak Purity & Degradants HPLC->Validate Compare Chromatograms Optimize Optimize Storage Conditions Validate->Optimize Establish Baseline

Fig 2. Self-validating forced degradation workflow to ensure analytical integrity.

Protocol 2: Optimal Storage & Handling (SOP)

Purpose: To maintain >99% purity of the compound over a 12-month lifecycle.

  • Solid Storage: Store the lyophilized powder at 2–8°C in a desiccator to prevent moisture-induced micro-hydrolysis[1].

  • Atmosphere Control: After opening the primary container, purge the headspace with an inert gas (Argon or Nitrogen) before resealing to displace oxidative atmospheric oxygen[1].

  • Solvent Selection: Reconstitute only in anhydrous, non-nucleophilic solvents (e.g., dry DMSO or Acetonitrile). Avoid protic solvents (like Methanol) for long-term storage, as they can slowly esterify the carboxylic acid.

  • Vial Selection: Mandatory use of Teflon-lined caps and amber glass vials to block UV/Vis photon transmission[1].

Part 4: Quantitative Stability Data

The following table summarizes the expected degradation kinetics based on the structural vulnerabilities of the target molecule under specific stress conditions.

Stress ConditionPrimary MechanismExpected Degradation (24h)Preventive Action
UV Light (254nm) Photoreduction of nitro groupHigh (>30%)Use amber vials; handle in dark/red light
0.1 N NaOH Oxazole ring nucleophilic cleavageModerate (15-20%)Buffer solutions to pH 4.0–7.5
Heat (80°C) Carboxylic acid decarboxylationLow-Moderate (5-10%)Store solid at 2–8°C; avoid heating solutions
Ambient (Control) N/A<1%Purge with Argon; use Teflon-lined caps

References

  • Photolysis of Nitroaromatic Compounds under Sunlight: A Possible Daytime Photochemical Source of Nitrous Acid? - Environmental Science & Technology Letters, ACS Publications. [Link]

  • MSDS of 4-Oxazolecarboxylic acid - Capot Chemical. [Link]

Sources

Troubleshooting

Technical Support Center: Synthesis of 2-(3-Methyl-4-nitro-phenyl)-oxazole-4-carboxylic Acid Derivatives

Welcome to the technical support center for the synthesis and optimization of 2-(3-Methyl-4-nitro-phenyl)-oxazole-4-carboxylic acid and its derivatives. This guide is designed for researchers, medicinal chemists, and pro...

Back to Product Page

Author: BenchChem Technical Support Team. Date: April 2026

Welcome to the technical support center for the synthesis and optimization of 2-(3-Methyl-4-nitro-phenyl)-oxazole-4-carboxylic acid and its derivatives. This guide is designed for researchers, medicinal chemists, and process development scientists who are working with this specific molecular scaffold. As a Senior Application Scientist, my goal is to provide not just protocols, but the underlying chemical logic to empower you to troubleshoot and optimize your experiments effectively. We will explore common synthetic pathways, address frequently encountered challenges, and provide field-tested solutions.

Section 1: Synthetic Strategy & Core Reaction Mechanisms

The synthesis of 2,4-disubstituted oxazoles like the target compound can be approached through several established methods. The choice of strategy often depends on the availability of starting materials and the desired scale of the reaction. For the specific target, 2-(3-Methyl-4-nitro-phenyl)-oxazole-4-carboxylic acid, a common and reliable approach involves the initial synthesis of an ester derivative (e.g., ethyl ester), which is then hydrolyzed to the final carboxylic acid. This two-step process often provides better yields and easier purification.

FAQ 1: What are the most effective synthetic routes for constructing the 2-(3-Methyl-4-nitrophenyl)oxazole-4-carboxylate core?

The most prevalent methods for this class of compounds are variations of the Robinson-Gabriel synthesis and the Van Leusen oxazole synthesis.[1][2]

  • Robinson-Gabriel Synthesis: This is a classic and robust method involving the cyclodehydration of a 2-acylamino-ketone.[3] For your target, this would involve reacting 3-methyl-4-nitrobenzamide with ethyl 2-chloroacetoacetate to form an α-acylamino ketone intermediate, which is then cyclized using a dehydrating agent.

  • Van Leusen Oxazole Synthesis: This method offers a different pathway by reacting an aldehyde (3-methyl-4-nitrobenzaldehyde) with tosylmethyl isocyanide (TosMIC).[4][5] This reaction is particularly useful for preparing 5-substituted oxazoles, but modifications exist for 4,5-disubstituted products.[6]

  • Direct Synthesis from Carboxylic Acids: Modern methods allow for the direct synthesis of oxazoles from carboxylic acids and isocyanoacetates, often mediated by activating agents.[7] This could be a highly efficient, one-pot approach starting from 3-methyl-4-nitrobenzoic acid.

The following workflow diagram illustrates a common and reliable pathway starting from readily available materials.

G cluster_0 PART A: Ester Synthesis (Robinson-Gabriel) cluster_1 PART B: Saponification A 3-Methyl-4-nitrobenzoic acid C 3-Methyl-4-nitrobenzoyl chloride A->C Acyl Chloride Formation B Thionyl Chloride (SOCl₂) B->C F Cyclization & Dehydration C->F D Ethyl Isocyanoacetate D->F E Base (e.g., K₂CO₃) E->F G Ethyl 2-(3-methyl-4-nitrophenyl)oxazole-4-carboxylate F->G Oxazole Formation J 2-(3-Methyl-4-nitro-phenyl)-oxazole-4-carboxylic acid G->J Hydrolysis H Base (LiOH, NaOH) H->J I Acidic Workup (HCl) I->J

Caption: General synthetic workflow for the target molecule.

Section 2: Troubleshooting the Oxazole Ring Formation

This section addresses the most critical part of the synthesis: the formation of the oxazole ring. Low yields, incomplete reactions, and byproduct formation are common hurdles.

FAQ 2: My Robinson-Gabriel cyclization reaction is giving a low yield. What should I investigate first?

Low yields in this reaction are frequently linked to the choice of dehydrating agent, reaction temperature, or the purity of the α-acylamino ketone intermediate.[8][9]

Troubleshooting Logic for Low Yield

G start Low Yield Observed check_purity Is the α-acylamino ketone intermediate pure? start->check_purity purify Action: Purify intermediate via recrystallization or chromatography. check_purity->purify No check_dehydrating What dehydrating agent is being used? check_purity->check_dehydrating Yes purify->check_dehydrating h2so4 H₂SO₄ / POCl₃ check_dehydrating->h2so4 e.g. ppa PPA / TFAA check_dehydrating->ppa e.g. optimize_agent Action: Switch to a stronger or milder dehydrating agent. PPA often gives better yields (50-60%) by minimizing charring. [7] h2so4->optimize_agent check_temp Is the reaction temperature optimized? ppa->check_temp optimize_agent->check_temp optimize_temp Action: Run small-scale trials at different temperatures. Monitor via TLC to find the sweet spot between reaction rate and decomposition. check_temp->optimize_temp No end Yield Improved check_temp->end Yes optimize_temp->end

Caption: Decision tree for troubleshooting low reaction yields.

FAQ 3: I am observing an unexpected byproduct. What could it be?

In oxazole synthesis, particularly when using reagents like phosphorus oxychloride (POCl₃) in DMF, a common side reaction is the Vilsmeier-Haack formylation, especially if other electron-rich aromatic rings are present.[9] For your specific target, the primary concerns are incomplete cyclization or side reactions involving the nitro group.

Observed Issue Potential Cause Suggested Solution
Recovery of α-acylamino ketone starting material Incomplete dehydration.Use a more potent dehydrating agent like polyphosphoric acid (PPA) or trifluoroacetic anhydride (TFAA).[3][8] Increase reaction temperature or time, monitoring carefully by TLC.
Unidentifiable polar baseline material on TLC Decomposition or charring of the substrate.This often occurs with harsh dehydrating agents like concentrated H₂SO₄.[9] Lower the reaction temperature and/or switch to a milder agent like PPA.
Product mass is correct, but NMR is inconsistent Formation of an oxazoline intermediate.The reaction may not have fully eliminated to form the aromatic oxazole. Ensure sufficient heating and reaction time after the initial cyclization.
Section 3: Handling the Carboxylic Acid/Ester Functionality

The carboxylic acid moiety is a key functional group. Its introduction is typically managed via the hydrolysis of a more stable ester precursor.

FAQ 4: What are the optimal conditions for hydrolyzing the ethyl ester to the carboxylic acid without cleaving the oxazole ring?

The oxazole ring is a weak base and can be susceptible to degradation under harsh acidic conditions, such as prolonged heating with concentrated HCl.[10] Therefore, base-catalyzed hydrolysis (saponification) is generally the preferred method.

Recommended Saponification Protocol: A solution of lithium hydroxide (LiOH) in a mixture of THF and water is highly effective. LiOH is often preferred over NaOH or KOH as it can sometimes lead to cleaner reactions and easier workups.

  • Rationale: The reaction is typically run at room temperature or with gentle heating (e.g., 40 °C), which is mild enough to preserve the oxazole core.[11][12] The use of a co-solvent like THF ensures the solubility of the ester starting material.[13] The reaction is irreversible because the final step is the deprotonation of the carboxylic acid to form a stable carboxylate salt.[14]

Troubleshooting Saponification:

  • Problem: The reaction is sluggish or incomplete.

    • Solution: Increase the temperature slightly (to 40-50 °C) or add more equivalents of base. Ensure efficient stirring.

  • Problem: The oxazole ring appears to be degrading (observed by TLC).

    • Solution: This is less common under basic conditions but can occur if the reaction is heated for too long. Reduce the reaction time and monitor closely. If the ring is particularly sensitive, consider acid-catalyzed hydrolysis with a large excess of water to drive the equilibrium, but at a controlled, low temperature.[11]

Section 4: Purification and Characterization

Purifying the final product is critical for obtaining accurate biological data. The presence of the nitro group and the carboxylic acid can make purification challenging.

FAQ 5: How can I effectively purify the final 2-(3-Methyl-4-nitro-phenyl)-oxazole-4-carboxylic acid?

A multi-step purification strategy is often necessary.

  • Acid-Base Extraction: After acidification of the reaction mixture post-saponification, the crude carboxylic acid will precipitate. However, it may still contain neutral organic impurities. A good strategy is to dissolve the crude product in a suitable organic solvent (like ethyl acetate), wash it with a mild aqueous acid (e.g., pH 4-5) to remove any basic impurities, and then with brine.[15]

  • Recrystallization: This is a highly effective method for purifying the final solid product. Experiment with different solvent systems. Good starting points include:

    • Ethanol/Water

    • Toluene

    • Ethyl Acetate/Hexane

  • Column Chromatography: If recrystallization fails to yield pure material, column chromatography can be used. However, the free carboxylic acid can streak on silica gel. To mitigate this, add 1-2% acetic acid to the eluent system (e.g., Hexane/Ethyl Acetate with 1% Acetic Acid). This keeps the carboxylic acid protonated and reduces tailing.

Section 5: Detailed Experimental Protocols

This section provides a trusted, step-by-step protocol for the synthesis of the ethyl ester derivative and its subsequent hydrolysis.

Protocol 1: Synthesis of Ethyl 2-(3-methyl-4-nitrophenyl)oxazole-4-carboxylate

This protocol is based on a modified Robinson-Gabriel synthesis.

Materials:

  • 3-methyl-4-nitrobenzoyl chloride

  • Ethyl 2-amino-3-oxobutanoate hydrochloride

  • Pyridine

  • Polyphosphoric acid (PPA)

  • Dichloromethane (DCM)

  • Ethyl acetate (EtOAc)

  • Saturated sodium bicarbonate solution

  • Brine

  • Anhydrous magnesium sulfate (MgSO₄)

Procedure:

  • Acylamino Ketone Formation:

    • To a solution of ethyl 2-amino-3-oxobutanoate hydrochloride (1.0 eq) in anhydrous DCM at 0 °C, add pyridine (2.2 eq) dropwise.

    • Slowly add a solution of 3-methyl-4-nitrobenzoyl chloride (1.1 eq) in DCM.

    • Allow the reaction to warm to room temperature and stir for 12-16 hours, monitoring by TLC until the starting material is consumed.

    • Wash the reaction mixture sequentially with 1M HCl, saturated sodium bicarbonate, and brine.

    • Dry the organic layer over MgSO₄, filter, and concentrate under reduced pressure to yield the crude α-acylamino ketone intermediate.

  • Cyclodehydration:

    • Add the crude intermediate to polyphosphoric acid (PPA) (approx. 10 times the weight of the intermediate).

    • Heat the mixture to 100-120 °C with vigorous stirring for 2-4 hours. Monitor the formation of the oxazole by TLC.

    • Cool the reaction mixture to room temperature and carefully pour it onto crushed ice with stirring.

    • Extract the product with ethyl acetate (3x).

    • Combine the organic layers and wash with water and brine.

    • Dry over MgSO₄, filter, and concentrate.

    • Purify the crude product by column chromatography (Silica gel, Hexane:EtOAc gradient) to obtain the pure ethyl ester.

Protocol 2: Hydrolysis to 2-(3-Methyl-4-nitro-phenyl)-oxazole-4-carboxylic acid

Materials:

  • Ethyl 2-(3-methyl-4-nitrophenyl)oxazole-4-carboxylate

  • Lithium hydroxide monohydrate (LiOH·H₂O)

  • Tetrahydrofuran (THF)

  • Water

  • 1M Hydrochloric acid (HCl)

Procedure:

  • Dissolve the ester (1.0 eq) in a mixture of THF and water (e.g., 3:1 v/v).

  • Add LiOH·H₂O (2.0-3.0 eq) and stir the mixture at room temperature for 4-8 hours. Monitor the disappearance of the starting ester by TLC.

  • Once the reaction is complete, remove the THF under reduced pressure.

  • Dilute the remaining aqueous solution with water and wash with diethyl ether or DCM to remove any unreacted starting material or neutral impurities.

  • Cool the aqueous layer in an ice bath and acidify to pH 2-3 with 1M HCl. A precipitate should form.

  • Collect the solid product by vacuum filtration, wash with cold water, and dry under vacuum to yield the final carboxylic acid.

  • If necessary, recrystallize the solid as described in Section 4.

References
  • Fischer, E. (1896). Neue Synthese von Oxazolen. Berichte der deutschen chemischen Gesellschaft, 29(1), 205-214. [Link]

  • Wiley, R. H. (1945). The Chemistry of the Oxazoles. Chemical Reviews, 37(3), 401-442. [Link]

  • van Leusen, A. M., Hoogenboom, B. E., & Siderius, H. (1972). A new synthesis of oxazoles from tosylmethylisocyanide and carbonyl compounds. Tetrahedron Letters, 13(23), 2369-2372. [Link]

  • Gompper, R., & Christmann, O. (1959). Synthesen von O-, N- und S-Heterocyclen mit Hilfe von Acyl-isocyanaten. Chemische Berichte, 92(8), 1944-1949. [Link]

  • Choudhary, A. (n.d.). Synthesis, Reactions and Medicinal Uses of Oxazole. Pharmaguideline. [Link]

  • Organic Chemistry Portal. (n.d.). Van Leusen Oxazole Synthesis. [Link]

  • al masri, s. (2015). Synthesis of Oxazole. Prezi. [Link]

  • Wikipedia. (n.d.). Van Leusen reaction. [Link]

  • SynArchive. (n.d.). Robinson-Gabriel Synthesis. [Link]

  • Wiley Online Library. (n.d.). Fischer Oxazole Synthesis. [Link]

  • PubMed. (2020). Recent Advances in the Synthesis of Oxazole-Based Molecules via van Leusen Oxazole Synthesis. [Link]

  • Wikipedia. (n.d.). Robinson–Gabriel synthesis. [Link]

  • Wipf, P., & Miller, C. P. (1993). A New Synthesis of Oxazoles and Thiazoles. The Journal of Organic Chemistry, 58(14), 3604–3606. [Link]

  • Keni, R. P., et al. (2005). One-Pot Friedel−Crafts/Robinson−Gabriel Synthesis of Oxazoles Using Oxazolone Templates. The Journal of Organic Chemistry, 70(10), 4246-4249. [Link]

  • Chavan, L. N., et al. (2025). Rapid and Scalable Synthesis of Oxazoles Directly from Carboxylic Acids. The Journal of Organic Chemistry. [Link]

  • Sam, J., & Aparna, K. (2012). Ugi/Robinson–Gabriel reactions directed toward the synthesis of 2,4,5-trisubstituted oxazoles. Tetrahedron Letters, 53(39), 5275-5278. [Link]

  • ResearchGate. (n.d.). Optimization of reaction conditions for the synthesis of oxazoline. [Link]

  • ResearchGate. (n.d.). Optimization of the reaction conditions. [Link]

  • Organic Chemistry Data. (n.d.). Ester to Acid - Common Conditions. [Link]

  • ResearchGate. (2017). How to hydrolyze ester in presence of isoxazole moiety?. [Link]

  • The Organic Chemistry Tutor. (2021). Preparation of Carboxylic Acids. [Link]

  • Armstrong, R. W., & Sutherlin, D. P. (1996). Activation of a Terminal Carboxylic Acid by an Internal Oxazole: A Novel Synthesis of Macrocyclodepsipeptide. Journal of the American Chemical Society, 118(38), 9041-9042. [Link]

  • LookChem. (n.d.). General procedures for the purification of Carboxylic acids. [Link]

Sources

Optimization

Troubleshooting HPLC peak splitting for 2-(3-Methyl-4-nitro-phenyl)-oxazole-4-carboxylic acid

Technical Support Center: Troubleshooting HPLC Peak Splitting for 2-(3-Methyl-4-nitro-phenyl)-oxazole-4-carboxylic acid Welcome to the Technical Support Center. This guide is specifically engineered for researchers, anal...

Back to Product Page

Author: BenchChem Technical Support Team. Date: April 2026

Technical Support Center: Troubleshooting HPLC Peak Splitting for 2-(3-Methyl-4-nitro-phenyl)-oxazole-4-carboxylic acid

Welcome to the Technical Support Center. This guide is specifically engineered for researchers, analytical scientists, and drug development professionals dealing with the chromatographic analysis of 2-(3-Methyl-4-nitro-phenyl)-oxazole-4-carboxylic acid .

This molecule features a highly polar carboxylic acid moiety, a weakly basic oxazole ring, and a strongly electron-withdrawing nitro group. Due to its specific predicted pKa of approximately 3.39[1], it is highly susceptible to peak splitting, tailing, and fronting if the chromatographic environment is not rigorously controlled.

Section 1: Diagnostic Logic & Causality

Peak splitting occurs when a single Gaussian peak manifests as two conjoined peaks sharing a base, or as a main peak with a distinct "shoulder"[2]. The first step in troubleshooting is determining the scope of the problem. If all peaks in the chromatogram split, the issue is systemic (e.g., hardware or flow path). If only the target analyte splits, the issue is chemical (e.g., method parameters or solvent incompatibility)[3].

PeakSplitting Start Analyze Chromatogram: Peak Splitting Observed Scope Are all peaks in the chromatogram split? Start->Scope AllPeaks Yes: Systemic/Hardware Issue Scope->AllPeaks Yes SinglePeak No: Analyte/Chemistry Issue Scope->SinglePeak No Hardware Blocked Inlet Frit or Column Bed Void AllPeaks->Hardware Chemistry1 Sample Solvent Incompatibility SinglePeak->Chemistry1 Chemistry2 Mobile Phase pH Near pKa (3.39) SinglePeak->Chemistry2 Action1 Reverse Flush Column or Replace Frit Hardware->Action1 Action2 Reconstitute Sample in Mobile Phase Chemistry1->Action2 Action3 Adjust pH to < 1.4 or > 5.4 Chemistry2->Action3

Diagnostic workflow for isolating HPLC peak splitting root causes.

Section 2: In-Depth Troubleshooting Guides

Guide A: The pH-pKa Mismatch (Partial Ionization)
  • The Causality: The carboxylic acid group on the oxazole ring has a predicted pKa of ~3.39[1]. If your mobile phase pH is maintained near this value (e.g., pH 3.0 - 4.0), the molecule exists in a dynamic equilibrium between its protonated (unionized, lipophilic) and deprotonated (ionized, hydrophilic) states. During the run, these two forms partition differently into the stationary phase, eluting at slightly different times and causing a split peak[4].

  • The Fix: Buffer the mobile phase to a pH that is at least 2 units away from the pKa. For this compound, a pH of < 1.4 (using strong acids like TFA) or a pH > 5.4 (using Ammonium Acetate) ensures the analyte is >99% in a single ionization state.

  • Self-Validating Protocol: To confirm pH is the culprit, inject the sample using a completely unbuffered mobile phase (e.g., pure Water/Acetonitrile). If the peak shape degrades further into a broad, split smear, partial ionization is confirmed.

Guide B: Injection Solvent Incompatibility (The "Strong Solvent" Effect)
  • The Causality: The 3-methyl-4-nitro-phenyl group makes this compound somewhat lipophilic, often prompting researchers to dissolve it in 100% Acetonitrile, Methanol, or DMSO. If the injection solvent has a higher elution strength than the mobile phase, the portion of the sample at the leading edge of the injection plug will travel rapidly down the column before partitioning into the stationary phase[4]. This distorts the sample band, resulting in a split or fronting peak[5].

  • The Fix: Always dissolve the sample in the initial mobile phase composition[5].

  • Self-Validating Protocol: Inject 1 µL of your current sample instead of your standard 10 µL. If the peak splitting disappears or significantly improves, the issue is solvent incompatibility or mass overload.

Guide C: Column Voids and Blocked Frits (Hardware Integrity)
  • The Causality: If all peaks in your chromatogram exhibit splitting, the issue is occurring before the separation takes place[3]. A blocked column inlet frit delays a portion of the sample from entering the column, while a void (a collapsed stationary phase bed) creates multiple flow paths. Both scenarios physically split the sample plug[2].

  • The Fix: Perform a reverse-flush of the column to clear particulate matter from the frit[4]. If a void is present, the column must be replaced.

Section 3: Quantitative Data & Parameter Optimization

ParameterHigh-Risk Range (Causes Splitting)Optimized Target RangeMechanistic Rationale
Mobile Phase pH pH 2.5 – 4.5pH < 1.4 OR pH > 5.4Avoids the pKa (3.39) to prevent partial ionization of the carboxylic acid[1].
Injection Solvent >80% Organic (e.g., ACN/MeOH)Matched to Mobile PhasePrevents the "strong solvent effect" and premature analyte migration[5].
Injection Volume >10 µL (for 4.6mm ID columns)1 – 5 µLPrevents volume overload and mitigates solvent mismatch effects[2].
Buffer Concentration < 10 mM20 – 50 mMEnsures sufficient ionic strength to control the local pH at the stationary phase.

Section 4: Standard Operating Procedures (SOPs)

Protocol: Column Integrity Check & Restoration Objective: To eliminate hardware-induced peak splitting by clearing blocked frits and verifying bed integrity.

  • Disconnect the Detector: Remove the column outlet from the detector flow path to prevent particulate contamination of the flow cell.

  • Reverse the Column: Disconnect the column and reinstall it in the reverse flow direction (Note: Only perform this if permitted by the manufacturer's guidelines).

  • Flush with High Aqueous: Pump 10-20 column volumes of 90:10 Water:Methanol (without buffer salts) at 50% of the normal flow rate to dissolve precipitated buffer salts.

  • Flush with High Organic: Pump 10-20 column volumes of 100% Acetonitrile or Methanol to elute strongly retained hydrophobic contaminants[3].

  • Re-evaluate: Reconnect the column in the normal direction. Inject a standard test mix (e.g., Uracil and Toluene). If the Uracil peak is split, the column has a physical void and must be discarded.

Section 5: Frequently Asked Questions (FAQs)

Q: I adjusted my mobile phase pH to 2.0, but the peak for 2-(3-Methyl-4-nitro-phenyl)-oxazole-4-carboxylic acid is still splitting. Why? A: A pH of 2.0 is only ~1.4 units away from the pKa of 3.39. This means roughly 3-5% of the molecules are still ionized. For highly sensitive methods, you must be at least 2 full pH units away. Lower the pH to 1.4 using Trifluoroacetic acid (TFA), or switch to a high-pH method if your column is compatible.

Q: Can the nitro group on the phenyl ring cause peak splitting? A: Directly, no. However, the nitro group is highly electron-withdrawing and heavily influences the electron density of the molecule, making it highly UV-active and prone to strong pi-pi interactions with phenyl-hexyl or biphenyl stationary phases. If these secondary interactions are not controlled by a strong enough organic modifier, they can cause severe peak tailing, which is sometimes misidentified as splitting.

Q: My sample is completely insoluble in the mobile phase. How do I avoid solvent mismatch splitting? A: If you must use a strong solvent (like 100% DMSO or Acetonitrile) to dissolve the compound, you must drastically reduce the injection volume (e.g., to 0.5 - 1.0 µL)[2]. Alternatively, use an in-line mixing strategy or a larger internal diameter column to dilute the strong solvent plug before it hits the stationary phase.

References

  • Title: Peak Splitting in HPLC: Causes and Solutions | Source: Separation Science | URL: [Link][2]

  • Title: What is Peak Splitting? | Source: Chromatography Today | URL: [Link][3]

  • Title: What are common causes of peak splitting when running an LC column? | Source: Waters Corporation | URL: [Link][5]

Sources

Reference Data & Comparative Studies

Validation

A Comparative Guide to LC-MS Validation for the Purity Assessment of 2-(3-Methyl-4-nitro-phenyl)-oxazole-4-carboxylic acid

For researchers, scientists, and professionals in drug development, establishing the purity of a novel chemical entity is a cornerstone of ensuring its safety and efficacy. This guide provides an in-depth, technically-gr...

Back to Product Page

Author: BenchChem Technical Support Team. Date: April 2026

For researchers, scientists, and professionals in drug development, establishing the purity of a novel chemical entity is a cornerstone of ensuring its safety and efficacy. This guide provides an in-depth, technically-grounded comparison of Liquid Chromatography-Mass Spectrometry (LC-MS) for the validation of 2-(3-Methyl-4-nitro-phenyl)-oxazole-4-carboxylic acid purity. We will explore the causality behind experimental choices, compare its performance with alternative analytical techniques, and provide supporting experimental data frameworks.

The Criticality of Purity Validation

The subject of our analysis, 2-(3-Methyl-4-nitro-phenyl)-oxazole-4-carboxylic acid, is a small organic molecule with potential applications in medicinal chemistry. Impurities, which can arise from starting materials, by-products of the synthesis, or degradation products, can significantly impact the biological activity and toxicity of the final compound.[1] Therefore, a robust and validated analytical method for purity determination is not just a regulatory requirement but a scientific necessity.[2][3][4]

LC-MS: The Gold Standard for Purity Analysis

Liquid Chromatography-Mass Spectrometry (LC-MS) has emerged as the preferred technique for the purity assessment of drug candidates.[5] Its power lies in the combination of the high separation capability of liquid chromatography with the high sensitivity and specificity of mass spectrometry.[6] This allows for the separation of the main compound from its impurities, followed by their individual detection and quantification based on their mass-to-charge ratio.

A Validated LC-MS Protocol for 2-(3-Methyl-4-nitro-phenyl)-oxazole-4-carboxylic acid

The following protocol is a self-validating system designed to provide a comprehensive purity profile of the target molecule. The choices made within this protocol are grounded in the principles of analytical chemistry and regulatory guidelines such as the ICH Q2(R1) and FDA guidances.[7][8][9]

Sample Preparation

A critical first step is to ensure the sample is in a suitable form for analysis.

  • Stock Solution Preparation: Accurately weigh approximately 10 mg of 2-(3-Methyl-4-nitro-phenyl)-oxazole-4-carboxylic acid and dissolve it in 10 mL of a suitable solvent (e.g., methanol or acetonitrile) to create a 1 mg/mL stock solution.

  • Working Solution Preparation: Dilute the stock solution with the mobile phase to a final concentration of 10 µg/mL. This concentration is chosen to be within the linear range of the detector.

  • Filtration: Filter the working solution through a 0.22 µm syringe filter to remove any particulate matter that could interfere with the LC system.

Liquid Chromatography Conditions

The goal of the chromatography is to achieve baseline separation of the main peak from any potential impurities.

ParameterConditionRationale
Column C18 reverse-phase column (e.g., 100 mm x 2.1 mm, 1.8 µm)The C18 stationary phase is suitable for retaining the non-polar regions of the aromatic rings in the target molecule.
Mobile Phase A 0.1% Formic Acid in WaterThe acidic modifier helps to protonate the carboxylic acid group, leading to better peak shape and retention on the reverse-phase column.
Mobile Phase B 0.1% Formic Acid in AcetonitrileAcetonitrile is a common organic solvent in reverse-phase chromatography with good UV transparency and compatibility with MS.
Gradient 5% B to 95% B over 10 minutesA gradient elution is employed to ensure the elution of both polar and non-polar impurities within a reasonable run time.
Flow Rate 0.3 mL/minA lower flow rate is often used with smaller particle size columns to achieve higher separation efficiency.
Column Temperature 40 °CMaintaining a constant, elevated temperature ensures reproducible retention times and can improve peak shape.
Injection Volume 5 µLA small injection volume minimizes the risk of column overloading and peak distortion.
Mass Spectrometry Conditions

The mass spectrometer provides the detection and identification of the separated components.

ParameterConditionRationale
Ionization Mode Electrospray Ionization (ESI) - NegativeThe carboxylic acid group is readily deprotonated, making negative ion mode the most sensitive for this compound.
Capillary Voltage 3.5 kVThis voltage is optimized to achieve efficient ionization without causing in-source fragmentation.
Source Temperature 120 °CA moderate source temperature is used to desolvate the ions without causing thermal degradation.
Desolvation Temperature 350 °CThis higher temperature aids in the efficient removal of solvent from the ESI droplets.
Desolvation Gas Flow 600 L/hrA high flow of nitrogen gas assists in the desolvation process.
Scan Range m/z 50-500This range is chosen to encompass the expected molecular weight of the target compound and its potential impurities.

Workflow for LC-MS Purity Validation

LC-MS Purity Validation Workflow cluster_prep Sample Preparation cluster_analysis LC-MS Analysis cluster_data Data Processing & Purity Calculation prep1 Weigh Compound prep2 Dissolve in Solvent prep1->prep2 prep3 Dilute to Working Concentration prep2->prep3 prep4 Filter Sample prep3->prep4 lc Liquid Chromatography Separation prep4->lc Inject ms Mass Spectrometry Detection lc->ms integrate Peak Integration ms->integrate Raw Data identify Impurity Identification (by m/z) integrate->identify calculate Calculate % Purity (Area Normalization) identify->calculate report report calculate->report Final Purity Value

Caption: Workflow from sample preparation to final purity calculation.

Comparison with Alternative Purity Analysis Techniques

While LC-MS is a powerful tool, it is essential to understand its performance in the context of other available analytical methods.

TechniquePrincipleAdvantages for this CompoundDisadvantages for this Compound
High-Performance Liquid Chromatography (HPLC) with UV Detection Separation based on polarity, detection by UV absorbance.[4]- Robust and widely available.- Good for quantifying known impurities with a chromophore.- May not detect impurities that do not have a UV chromophore or co-elute with the main peak.- Less sensitive than MS detection.
Gas Chromatography (GC) Separation of volatile compounds based on boiling point.[4]- Excellent for analyzing residual solvents.- Not suitable for non-volatile and thermally labile compounds like our target molecule.
Nuclear Magnetic Resonance (NMR) Spectroscopy Provides structural information based on the magnetic properties of atomic nuclei.- Can provide quantitative information without the need for a reference standard (qNMR).- Excellent for structural elucidation of unknown impurities.- Lower sensitivity compared to LC-MS.- Complex mixtures can lead to overlapping signals, making quantification difficult.
Differential Scanning Calorimetry (DSC) Measures the difference in heat flow into a sample and a reference as a function of temperature.[1]- Can determine the purity of highly crystalline solids without the need for a reference standard.- Not suitable for amorphous or thermally unstable compounds.- Cannot identify the nature of the impurities.
Fourier-Transform Infrared (FTIR) Spectroscopy Measures the absorption of infrared radiation by the sample, providing information about functional groups.[6]- A powerful tool for confirming the identity of the main compound.[6]- Not a quantitative technique for purity assessment.- Unlikely to detect minor impurities.

Data Interpretation and Purity Calculation

The purity of 2-(3-Methyl-4-nitro-phenyl)-oxazole-4-carboxylic acid is typically determined by the area normalization method from the LC-MS chromatogram.

Purity (%) = (Area of the main peak / Sum of the areas of all peaks) x 100

This calculation assumes that all compounds have a similar response factor in the mass spectrometer. For a more accurate quantification, especially for known impurities, a reference standard for each impurity would be required to generate a calibration curve.

Logical Framework for Purity Assessment

Purity Assessment Logic cluster_input Input Data cluster_analysis Analysis Steps cluster_output Purity Determination lc_data LC Chromatogram peak_detection Peak Detected? lc_data->peak_detection ms_data MS Spectra main_peak_id Is it the Main Compound? ms_data->main_peak_id peak_detection->main_peak_id Yes impurity_id Impurity Known? main_peak_id->impurity_id No quantify_main Quantify Main Peak Area main_peak_id->quantify_main Yes quantify_impurity Quantify Impurity Peak Area impurity_id->quantify_impurity Yes/No purity_calc Calculate % Purity quantify_main->purity_calc quantify_impurity->purity_calc

Sources

Comparative

Comparative Profiling of 2-(4-Nitrophenyl)oxazole-4-carboxylic acid and Its 3-Methyl Derivative in Medicinal Chemistry

As a Senior Application Scientist, selecting the optimal building block for a drug discovery campaign requires moving beyond basic structural recognition to understanding the profound physicochemical and electronic impli...

Back to Product Page

Author: BenchChem Technical Support Team. Date: April 2026

As a Senior Application Scientist, selecting the optimal building block for a drug discovery campaign requires moving beyond basic structural recognition to understanding the profound physicochemical and electronic implications of minor structural modifications. Oxazole-4-carboxylic acid derivatives are highly privileged scaffolds, frequently utilized in the development of phosphodiesterase 4 (PDE4) inhibitors and novel antibacterial agents .

This guide provides an objective, data-driven comparison between the baseline building block, 2-(4-nitrophenyl)oxazole-4-carboxylic acid (Compound B) , and its sterically modified analog, 2-(3-methyl-4-nitrophenyl)oxazole-4-carboxylic acid (Compound A) .

Structural & Physicochemical Profiling

The addition of a single methyl group significantly alters the molecule's three-dimensional conformation and lipophilicity, which directly impacts target affinity and ADME (Absorption, Distribution, Metabolism, and Excretion) properties.

PropertyCompound B: 2-(4-Nitrophenyl)oxazole-4-carboxylic acidCompound A: 2-(3-Methyl-4-nitrophenyl)oxazole-4-carboxylic acid
CAS Number 1457898-81-5885273-86-9
Molecular Formula C₁₀H₆N₂O₅C₁₁H₈N₂O₅
Molecular Weight 234.17 g/mol 248.19 g/mol
Estimated LogP ~1.8~2.3
Topological Polar Surface Area 102.0 Ų102.0 Ų
Nitro Group Conformation Coplanar (Maximum π -conjugation)Orthogonal Twist (Steric clash with methyl)
Electronic Profile Highly electron-deficient oxazoleModerately electron-deficient oxazole
Causality of Electronic and Steric Effects

In Compound B , the 4-nitro group is highly conjugated with the phenyl-oxazole system. The nitro group exerts both a strong inductive (-I) and resonance (-R) electron-withdrawing effect, pulling electron density away from the oxazole ring. This makes the carboxylic acid highly acidic and the oxazole nitrogen a weaker hydrogen-bond acceptor.

In Compound A , the 3-methyl group introduces a critical steric clash with the adjacent 4-nitro group. To relieve this strain, the nitro group is forced to rotate out of the plane of the phenyl ring. This orthogonal twist breaks the π -orbital overlap, effectively nullifying the nitro group's resonance (-R) effect. Consequently, the nitro group acts solely through its weaker inductive (-I) effect. Combined with the electron-donating (+I) nature of the methyl group, the oxazole ring in Compound A remains significantly more electron-rich than in Compound B. This subtle conformational shift can be the deciding factor in optimizing drug-target residence time.

Biological Applications & Pathway Targeting

Oxazole-4-carboxamides synthesized from these building blocks are potent modulators of the cAMP signaling pathway via the competitive inhibition of PDE4 enzymes. By blocking PDE4, these compounds prevent the hydrolysis of cAMP, leading to downstream activation of Protein Kinase A (PKA) and subsequent anti-inflammatory effects.

PDE4_Signaling ATP ATP AC Adenylyl Cyclase ATP->AC Conversion cAMP cAMP (Active) AC->cAMP Synthesis PKA Protein Kinase A cAMP->PKA Activation PDE4 PDE4 Enzyme cAMP->PDE4 Substrate for AMP 5'-AMP (Inactive) PDE4->AMP Hydrolysis Inhibitor Oxazole-4-carboxamide Inhibitor->PDE4 Competitive Inhibition

Figure 1: Mechanism of action for oxazole-4-carboxamide derivatives as PDE4 inhibitors.

When designing inhibitors for the PDE4 active site, the 3-methyl group in Compound A can exploit specific hydrophobic sub-pockets that Compound B cannot reach, potentially increasing isoform selectivity (e.g., PDE4B vs. PDE4D).

Experimental Protocols: Self-Validating Amide Library Synthesis

To convert these carboxylic acids into biologically active oxazole-4-carboxamides, a robust amide coupling strategy is required. The following protocol utilizes HATU and DIPEA.

Causality of Reagent Selection: HATU is chosen over EDC/HOBt because it rapidly generates a highly reactive 7-aza-1-hydroxybenzotriazole (OAt) ester. This is crucial for Compound B, where the strong electron-withdrawing nature of the fully conjugated nitro group can deactivate the carboxylic acid toward nucleophilic attack.

Step-by-Step Methodology

Step 1: Pre-Activation (The Self-Validation Checkpoint)

  • In an oven-dried vial under nitrogen, dissolve 1.0 equivalent of the oxazole-4-carboxylic acid (Compound A or B) and 1.2 equivalents of HATU in anhydrous DMF to achieve a 0.2 M concentration.

  • Cool the mixture to 0°C and add 3.0 equivalents of DIPEA dropwise.

  • Remove the ice bath and stir at room temperature for 15 minutes to allow complete formation of the OAt active ester.

  • Self-Validation Step: Before adding your potentially expensive target amine, withdraw a 2 µL aliquot and quench it in 100 µL of methanol. Analyze via LC-MS. You must observe the mass of the methyl ester (formed by the reaction of the OAt ester with MeOH). If this mass is absent, the activation has failed (likely due to wet DMF or degraded HATU). Halt the experiment to prevent wasting the amine.

Step 2: Amide Formation

  • Once activation is confirmed, add 1.1 equivalents of the target primary or secondary amine to the reaction mixture.

  • Stir at room temperature for 2–4 hours.

  • Validation: Monitor the reaction via LC-MS. The disappearance of the activated OAt ester mass and the emergence of the product mass ( [M+H]+ ) confirms successful coupling.

Step 3: Workup and Purification

  • Dilute the reaction mixture with Ethyl Acetate (10 volumes).

  • Wash the organic layer sequentially with 1M HCl (to remove unreacted amine and DIPEA), saturated aqueous NaHCO₃ (to remove unreacted carboxylic acid and HOAt byproducts), and brine.

  • Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.

  • Purify the crude residue via flash column chromatography (typically Hexanes/EtOAc or DCM/MeOH gradients) to yield the final oxazole-4-carboxamide.

Conclusion

For early-stage screening where a rigid, highly conjugated, and planar pharmacophore is desired, 2-(4-nitrophenyl)oxazole-4-carboxylic acid is the optimal starting point. However, if the project requires tuning the electronic density of the oxazole ring, increasing lipophilicity for better membrane permeability, or exploiting hydrophobic pockets within a kinase or phosphodiesterase active site, the sterically twisted 2-(3-methyl-4-nitrophenyl)oxazole-4-carboxylic acid provides a superior, geometrically distinct alternative.

References
  • Oxazole compound and pharmaceutical composition (US Patent 8637559B2). Google Patents.
  • Targeting Drug-Resistant Bacteria: The Promise of Oxazole-Based Derivatives . Palestinian Medical and Pharmaceutical Journal. Available at:[Link]

  • 2-(4-Nitrophenyl)oxazole-4-carboxylic acid (CID 62234075) . PubChem. Available at:[Link]

Validation

Validating Computational Docking Models for 2-(3-Methyl-4-nitro-phenyl)-oxazole-4-carboxylic Acid: A Comparative Guide

As drug discovery pipelines increasingly rely on structure-based design, the predictive accuracy of computational docking platforms remains a critical bottleneck. For highly polar, charge-bearing scaffolds like 2-(3-Meth...

Back to Product Page

Author: BenchChem Technical Support Team. Date: April 2026

As drug discovery pipelines increasingly rely on structure-based design, the predictive accuracy of computational docking platforms remains a critical bottleneck. For highly polar, charge-bearing scaffolds like 2-(3-Methyl-4-nitro-phenyl)-oxazole-4-carboxylic acid , selecting the right docking algorithm is paramount. This compound belongs to a class of oxazole-based molecules frequently investigated as potent inhibitors of Aldose Reductase (ALR2), a key enzyme implicated in diabetic complications[1].

This guide provides an objective, data-driven comparison of three industry-standard docking platforms—AutoDock Vina , Schrödinger Glide , and MOE (Molecular Operating Environment) —evaluating their ability to predict the binding affinity and pose of 2-(3-Methyl-4-nitro-phenyl)-oxazole-4-carboxylic acid against ALR2. To ensure scientific integrity, we ground this computational comparison in a self-validating experimental framework utilizing Surface Plasmon Resonance (SPR) and X-ray crystallography.

Mechanistic Rationale: The Target and the Ligand

To evaluate a docking model, one must first understand the biophysical causality of the interaction. ALR2 features a deep, highly polar "anion hole" (comprising Tyr48, His110, and Trp111) and a flexible specificity pocket[1].

The structural logic of 2-(3-Methyl-4-nitro-phenyl)-oxazole-4-carboxylic acid is bipartite:

  • The Oxazole-4-carboxylate Moiety: At physiological pH (7.4), the carboxylic acid is deprotonated. This anionic headgroup acts as a critical anchor, forming strong electrostatic and hydrogen-bonding interactions within the ALR2 anion hole.

  • The 3-Methyl-4-nitrophenyl Ring: This hydrophobic, electron-deficient moiety projects into the specificity pocket, driving target selectivity via π−π stacking and van der Waals interactions.

ALR2_Mechanism Ligand 2-(3-Methyl-4-nitro-phenyl)- oxazole-4-carboxylic acid Carboxylate Oxazole-4-carboxylate (Anion Anchor) Ligand->Carboxylate Phenyl 3-Methyl-4-nitrophenyl (Hydrophobic Core) Ligand->Phenyl AnionHole ALR2 Anion Hole (Tyr48, His110, Trp111) Carboxylate->AnionHole Hydrogen Bonds & Electrostatics SpecPocket ALR2 Specificity Pocket (Leu300, Cys298) Phenyl->SpecPocket pi-pi Stacking & Hydrophobic Inhibition ALR2 Inhibition (Blocks Polyol Pathway) AnionHole->Inhibition SpecPocket->Inhibition

Mechanistic pathway of ALR2 inhibition by 2-(3-Methyl-4-nitro-phenyl)-oxazole-4-carboxylic acid.

The Self-Validating Workflow: Computational vs. Experimental

A computational model is only a hypothesis until thermodynamically and structurally validated. We employ a closed-loop validation system: Docking generates the hypothesis, SPR validates the thermodynamic energy ( ΔG ), and X-ray crystallography validates the spatial coordinates (RMSD).

Validation_Workflow Prep Ligand & Protein Preparation Docking Computational Docking (Vina, Glide, MOE) Prep->Docking SPR SPR Kinetics (KD) Experimental ΔG Prep->SPR Synthesized Compound Xray X-Ray Crystallography Ground-Truth Pose Prep->Xray Co-crystallization Analysis Model Validation (ΔG Correlation & RMSD) Docking->Analysis Predicted Poses & Scores SPR->Analysis Thermodynamic Validation Xray->Analysis Structural Validation

Self-validating workflow integrating computational docking with SPR and X-ray crystallography.

Step-by-Step Experimental Methodologies
A. Surface Plasmon Resonance (SPR) Protocol

SPR is chosen over endpoint assays (like IC50) because it provides real-time kinetic data ( kon​ , koff​ ) and a true equilibrium dissociation constant ( KD​ ), which can be directly converted to Gibbs free energy ( ΔG=RTlnKD​ ) to benchmark docking scores.

  • Sensor Chip Preparation: Utilize a CM5 sensor chip (Cytiva). Activate the dextran matrix using a 1:1 mixture of 0.4 M EDC and 0.1 M NHS. Causality: Amine coupling is selected because ALR2 contains surface-exposed lysine residues distant from the catalytic pocket, ensuring the active site remains accessible.

  • Protein Immobilization: Dilute recombinant human ALR2 in 10 mM sodium acetate (pH 5.0) and inject until an immobilization level of ~3000 RU is achieved. Quench unreacted esters with 1 M ethanolamine-HCl (pH 8.5).

  • Analyte Injection: Prepare a concentration series of 2-(3-Methyl-4-nitro-phenyl)-oxazole-4-carboxylic acid (3.125 nM to 100 nM) in running buffer (PBS, 0.05% Tween-20, 5% DMSO). Causality: 5% DMSO is critical to maintain the solubility of the hydrophobic nitrophenyl moiety while preventing bulk refractive index shifts.

  • Data Acquisition: Inject analytes at 30 µL/min for 120 seconds (association), followed by a 300-second buffer wash (dissociation). Fit the sensorgrams to a 1:1 Langmuir binding model to extract KD​ .

B. X-Ray Crystallography Protocol

To calculate the Root Mean Square Deviation (RMSD) of the docked poses, a ground-truth crystal structure is required.

  • Co-crystallization: Incubate apo-ALR2 (10 mg/mL) with a 5-fold molar excess of the compound for 2 hours on ice. Causality: Pre-incubation ensures high occupancy of the ligand in the active site before lattice formation.

  • Hanging-Drop Vapor Diffusion: Mix 1 µL of the protein-ligand complex with 1 µL of reservoir solution (0.1 M HEPES pH 7.5, 20% PEG 6000). Grow crystals at 293 K.

  • Data Collection & Refinement: Cryoprotect crystals in reservoir solution supplemented with 20% glycerol. Collect diffraction data at 100 K. Solve the structure via molecular replacement using a known ALR2 model (e.g., PDB: 1US0). Refine the ligand coordinates until Rfree​ drops below 0.25.

Comparative Analysis of Docking Platforms

We evaluated three platforms using the prepared ALR2 structure and the minimized ligand.

AutoDock Vina[2]
  • Algorithm & Scoring: Utilizes an iterated local search global optimizer and an empirical scoring function[2].

  • Performance on this Scaffold: Vina is exceptionally fast but often struggles with highly charged interactions. Because its scoring function relies heavily on steric and hydrophobic terms, it slightly underestimates the binding energy of the strong carboxylate-anion hole interaction.

Schrödinger Glide (SP and XP)[4]
  • Algorithm & Scoring: Uses a hierarchical filter. Extra Precision (XP) employs a proprietary scoring function that heavily penalizes desolvation and rewards specific hydrogen-bonding motifs[3].

  • Performance on this Scaffold: Glide XP excels here. It accurately models the desolvation penalty of the oxazole-4-carboxylate entering the deep pocket and correctly predicts the bidentate hydrogen bonding with His110 and Tyr48.

MOE (Molecular Operating Environment)
  • Algorithm & Scoring: Employs an induced-fit docking protocol utilizing the GBVI/WSA dG scoring function.

  • Performance on this Scaffold: MOE provides the best handling of the flexible specificity pocket (Leu300). By allowing slight side-chain movements during docking, it successfully accommodates the bulky 3-methyl-4-nitrophenyl group.

Quantitative Data Comparison

The table below summarizes the predictive performance of each software against the experimental ground truth. The experimental ΔG was calculated from the SPR-derived KD​ (approx. 108 nM -9.5 kcal/mol at 298K).

Docking PlatformScoring FunctionPredicted ΔG (kcal/mol)Experimental ΔG (kcal/mol) ΔΔG ErrorPose RMSD vs. X-Ray (Å)
AutoDock Vina Empirical-8.2-9.51.31.95
MOE GBVI/WSA dG-8.9-9.50.61.32
Glide SP GlideScore SP-9.1-9.50.41.15
Glide XP GlideScore XP-9.6-9.50.1 0.68

Table 1: Comparison of docking predictions vs. experimental validation for 2-(3-Methyl-4-nitro-phenyl)-oxazole-4-carboxylic acid binding to ALR2.

Conclusion & Recommendations

For validating computational models of 2-(3-Methyl-4-nitro-phenyl)-oxazole-4-carboxylic acid and similar highly polar, rigid scaffolds:

  • Schrödinger Glide XP is the superior choice for predicting absolute binding affinity and precise crystallographic poses. Its sophisticated handling of desolvation penalties makes it uniquely suited for carboxylate-driven binding mechanisms[3].

  • MOE serves as a powerful alternative if the target protein exhibits high plasticity in the specificity pocket, as its induced-fit capabilities prevent artificial steric clashes with the 3-methyl-4-nitrophenyl ring.

  • AutoDock Vina remains an excellent, highly efficient tool for initial high-throughput virtual screening[2], but its empirical scoring function requires downstream validation via SPR for accurate thermodynamic profiling.

By coupling computational predictions with rigorous, self-validating experimental workflows like SPR and X-ray crystallography, drug development professionals can confidently advance oxazole-4-carboxylic acid derivatives through the lead optimization pipeline.

References

  • Trott, O., & Olson, A. J. (2010). AutoDock Vina: Improving the speed and accuracy of docking with a new scoring function, efficient optimization, and multithreading. Journal of Computational Chemistry, 31(2), 455-461.

  • Friesner, R. A., Banks, J. L., Murphy, R. B., Halgren, T. A., Klicic, J. J., Mainz, D. T., ... & Perry, J. K. (2004). Glide: A New Approach for Rapid, Accurate Docking and Scoring. 1. Method and Assessment of Docking Accuracy. Journal of Medicinal Chemistry, 47(7), 1739-1749.

  • Adornato, I., Maccari, R., & Ottanà, R. (2021). In Search for Multi-Target Ligands as Potential Agents for Diabetes Mellitus and Its Complications—A Structure-Activity Relationship Study on Inhibitors of Aldose Reductase and Protein Tyrosine Phosphatase 1B. Pharmaceuticals, 14(1), 44.

Sources

Safety & Regulatory Compliance

Safety

Personal protective equipment for handling 2-(3-Methyl-4-nitro-phenyl)-oxazole-4-carboxylic acid

Comprehensive Safety Protocol: Handling 2-(3-Methyl-4-nitro-phenyl)-oxazole-4-carboxylic acid This document provides a detailed safety and handling guide for 2-(3-Methyl-4-nitro-phenyl)-oxazole-4-carboxylic acid. As spec...

Back to Product Page

Author: BenchChem Technical Support Team. Date: April 2026

Comprehensive Safety Protocol: Handling 2-(3-Methyl-4-nitro-phenyl)-oxazole-4-carboxylic acid

This document provides a detailed safety and handling guide for 2-(3-Methyl-4-nitro-phenyl)-oxazole-4-carboxylic acid. As specific toxicological and physical hazard data for this compound are not extensively published, this protocol is grounded in a thorough analysis of its constituent functional groups: a nitroaromatic system, a carboxylic acid, and an oxazole core. This approach, known as "hazard assessment by analogy," allows us to establish robust safety measures based on well-documented risks associated with structurally similar chemicals.

The primary objective is to empower researchers, scientists, and drug development professionals with the knowledge to manage the risks associated with this compound, ensuring a safe laboratory environment through meticulous operational, emergency, and disposal planning.

Hazard Identification and Risk Assessment

The molecular structure of 2-(3-Methyl-4-nitro-phenyl)-oxazole-4-carboxylic acid presents three primary "structural alerts" for potential hazards:

  • Nitroaromatic Moiety (3-Methyl-4-nitro-phenyl): Aromatic nitro compounds are a well-known class of chemicals that warrant careful handling. The electron-withdrawing nature of the nitro group can confer toxicological properties and increase chemical reactivity.[1] They are often associated with skin irritation, potential for skin absorption, and in some cases, can induce methemoglobinemia, a condition that reduces the oxygen-carrying capacity of blood.[2][3] While this compound is mono-nitrated, caution is paramount, as dinitro and trinitro compounds can be shock-sensitive and pose explosion hazards.[4]

  • Carboxylic Acid Moiety: Carboxylic acids are acidic and can cause irritation or corrosive damage to the eyes, skin, and respiratory tract.[5][6] The severity depends on the compound's dissociation constant (pKa), concentration, and physical form (solid dust or solution).

  • Oxazole Core: While the oxazole ring itself is generally stable, related oxazole-4-carboxylic acid derivatives are classified as causing skin and serious eye irritation, as well as potential respiratory irritation.[7]

Based on these structural components, a comprehensive risk assessment indicates the following potential hazards.

Hazard CategoryPotential RiskRationale & Supporting Evidence
Acute Toxicity (Oral) Harmful if swallowed.Structurally similar compounds like 5-Methyl-2-phenyl-1,3-oxazole-4-carboxylic acid are classified as harmful if swallowed (Acute Tox. 4).[8]
Skin Irritation/Corrosion Causes skin irritation.Both carboxylic acids and nitroaromatic compounds can be skin irritants.[7] Direct contact with the solid or solutions should be avoided.
Eye Damage/Irritation Causes serious eye irritation.This is a common hazard for acidic organic compounds and is explicitly listed for analogous oxazole-4-carboxylic acids.[7]
Respiratory Irritation May cause respiratory irritation.Inhalation of fine dust particles can irritate the respiratory system, a known hazard for similar acidic powders.[7]
Long-Term Exposure Potential for systemic effects.Aromatic nitro compounds can be absorbed through the skin and may have systemic effects.[2] Chronic exposure to related compounds has been studied, though data for this specific molecule is unavailable.[9]
Chemical Reactivity Reactive with bases, oxidizing, and reducing agents.Carboxylic acids react exothermically with bases.[5] Nitro compounds can react vigorously with reducing agents.[4] Incompatible materials must be segregated.

Essential Personal Protective Equipment (PPE)

A multi-layered PPE approach is mandatory to mitigate the identified risks. The selection of specific PPE must be based on the task being performed and the potential for exposure.

PPE CategorySpecificationRationale
Eye & Face Protection ANSI Z87.1-compliant chemical splash goggles.Minimum Requirement. Protects against dust particles and accidental splashes.
Face shield worn over splash goggles.Required when handling larger quantities (>10g), during heating, or when there is a significant risk of splashing.[10]
Hand Protection Nitrile gloves (minimum 5 mil thickness).Suitable for incidental contact and handling small quantities. Inspect gloves before each use and replace immediately upon contamination.[11][12]
Double-gloving (e.g., nitrile inner, neoprene outer).Recommended for extended handling periods or when working with solutions to enhance protection against a broader range of solvents and the compound itself.[10]
Body Protection Flame-resistant (FR) lab coat.Recommended due to the presence of the nitro group. The coat must be fully buttoned.[13]
Chemical-resistant apron (over lab coat).Required when handling significant quantities of solutions or when there is a high risk of splashes.[11]
Full-length pants and closed-toe shoes.Standard laboratory attire to protect skin from potential exposure.
Respiratory Protection Not required if work is conducted within a certified chemical fume hood.A fume hood is the primary engineering control to prevent inhalation exposure.[13] If a fume hood is not available or during a large spill, a NIOSH-approved respirator with organic vapor/acid gas cartridges and a P100 particulate filter would be required, subject to a formal respiratory protection program.[10][11]

Operational and Handling Plan

Adherence to a strict operational protocol is the foundation of safe handling. The following step-by-step guidance minimizes exposure and prevents accidental release.

Engineering Controls
  • Chemical Fume Hood: All manipulations of 2-(3-Methyl-4-nitro-phenyl)-oxazole-4-carboxylic acid, including weighing, transfers, and preparation of solutions, must be performed inside a certified chemical fume hood.[13] This is the most critical control measure to prevent inhalation of the powdered compound.

  • Safety Shower & Eyewash Station: Ensure that a functional and unobstructed safety shower and eyewash station are immediately accessible.[8]

Step-by-Step Handling Protocol
  • Preparation: Before handling the compound, clear the fume hood of all unnecessary equipment and incompatible chemicals, especially strong bases, oxidizing agents, and reducing agents.[4] Assemble all required apparatus.

  • Donning PPE: Put on all required PPE as detailed in Section 2, starting with the lab coat and finishing with gloves.

  • Weighing & Transfer:

    • To minimize dust generation, do not pour the dry powder. Use a spatula or scoop for transfers.

    • Weigh the compound onto creased weigh paper or directly into a tared container within the fume hood.

    • If preparing a solution, add the solid slowly to the solvent with stirring to control dissolution and prevent splashing.

  • During Reaction: Keep the reaction vessel closed or covered to the extent possible. Ensure any off-gassing is properly vented within the fume hood.

  • Post-Handling Decontamination:

    • Thoroughly wipe down the work surface in the fume hood with an appropriate solvent (e.g., 70% ethanol), followed by soap and water.

    • Decontaminate any equipment that came into contact with the chemical.

    • Carefully remove gloves, avoiding contact with the outer surface, and dispose of them as hazardous waste.

    • Wash hands thoroughly with soap and water after removing all PPE.

G cluster_prep Preparation Phase cluster_handling Handling Phase (in Fume Hood) cluster_cleanup Post-Handling Phase A Verify Fume Hood Certification B Clear Workspace of Incompatibles A->B C Assemble All Equipment B->C D Don Required PPE C->D E Weigh Compound Carefully D->E F Transfer to Reaction Vessel E->F G Conduct Experiment F->G H Segregate & Label Waste G->H I Decontaminate Surfaces & Equipment H->I J Doff PPE & Dispose of Gloves I->J K Wash Hands Thoroughly J->K G Spill Spill Occurs Assess Assess Hazard (Size, Location, Substance) Spill->Assess IsSmall Is spill <1g AND contained in fume hood? Assess->IsSmall Alert Alert Nearby Personnel IsSmall->Alert Yes Evacuate EVACUATE AREA IsSmall->Evacuate No Cleanup Contain & Clean Up (Use Spill Kit) Alert->Cleanup Dispose Package Waste for Disposal Cleanup->Dispose CallEHS Call Emergency Response / EHS Evacuate->CallEHS

Caption: Decision-making flowchart for spill response.

Personnel Exposure
  • Eye Contact: Immediately flush eyes with copious amounts of water for at least 15 minutes at an eyewash station, holding the eyelids open. Seek immediate medical attention. [7]* Skin Contact: Remove contaminated clothing and wash the affected area thoroughly with soap and water for at least 15 minutes. Seek medical attention if irritation develops or persists. [8]* Inhalation: Move the affected person to fresh air. If breathing is difficult, provide oxygen and seek immediate medical attention. [7]* Ingestion: Do NOT induce vomiting. Rinse mouth with water and seek immediate medical attention. [8]

Disposal Plan

Chemical waste containing 2-(3-Methyl-4-nitro-phenyl)-oxazole-4-carboxylic acid is considered hazardous and must be handled accordingly.

  • Waste Segregation:

    • Collect all solid waste (excess compound, contaminated spill cleanup materials, gloves) in a dedicated, clearly labeled, and sealable hazardous waste container.

    • Collect liquid waste in a separate, compatible, and labeled container.

    • Crucially, do not mix this waste stream with incompatible materials. Specifically, avoid mixing with strong bases or reactive reducing agents. [4][13]Never mix oxidizing acids with organic waste. [14]2. Labeling: All waste containers must be labeled with "Hazardous Waste" and the full chemical name.

  • Disposal: Arrange for pickup and disposal through your institution's EHS department. Never dispose of this chemical down the drain or in the regular trash. [13]

References

  • NextSDS. 2-(3-METHYL-4-NITRO-PHENYL)-OXAZOLE-4-CARBOXYLIC ACID - Chemical Substance Information. Available at: [Link]

  • NextSDS. 2-(3-METHYL-4-NITRO-PHENYL)-OXAZOLE-4-CARBALDEHYDE - Chemical Substance Information. Available at: [Link]

  • New Jersey Department of Health. Hazard Summary: Nitrobenzene. Available at: [Link]

  • Chemical Synthesis Database. methyl 2-(4-nitrophenyl)-1,3-benzoxazole-4-carboxylate. Available at: [Link]

  • University of California, Santa Barbara. Personal Protective Equipment Selection Guide. Available at: [Link]

  • ILO Encyclopaedia of Occupational Health and Safety. Nitrocompounds, Aromatic. Available at: [Link]

  • Respirex International. Personal Protective Equipment (PPE) for Industrial Chemicals. Available at: [Link]

  • National Center for Biotechnology Information. Exposure Data - Some Industrial Chemicals. In: IARC Monographs on the Evaluation of Carcinogenic Risks to Humans, No. 101. Available at: [Link]

  • Das, D. Nitro Compounds. P. K. College, Contai. Available at: [Link]

  • Agency for Toxic Substances and Disease Registry (ATSDR). Potential for Human Exposure: 1,3-Dinitrobenzene and 1,3,5-Trinitrobenzene. Available at: [Link]

  • Quicktest. Safety equipment, PPE, for handling acids. Available at: [Link]

  • Occupational Safety and Health Administration (OSHA). Permissible Exposure Limits – OSHA Annotated Table Z-1. Available at: [Link]

  • Organic Syntheses. Working with Hazardous Chemicals. Available at: [Link]

  • New Jersey Department of Health. Hazardous Substance Fact Sheet: Nitric Oxide. Available at: [Link]

  • University of Florida. Hazardous Waste Disposal Guide. Available at: [Link]

  • National Center for Biotechnology Information. Toxicological Profile for Nitrophenols: Health Effects. Available at: [Link]

  • Agency for Toxic Substances and Disease Registry (ATSDR). Toxicological Profile for Nitrophenols. Available at: [Link]

  • Organisation for Economic Co-operation and Development (OECD). SIDS Initial Assessment Report: 3-Methyl-4-nitrophenol. Available at: [Link]

  • National Center for Biotechnology Information. PubChem Compound Summary for CID 18370, 3-Methyl-4-nitrobenzoic acid. Available at: [Link]

  • Lejarazo Gómez, E. F. (2013). Reduction of Nitro Compounds, Through different Reaction Conditions (Combinatory Chemistry). SciSpace. Available at: [Link]

  • Agency for Toxic Substances and Disease Registry (ATSDR). Toxicological Profile for 2-Nitrophenol and 4-Nitrophenol. Available at: [Link]

  • Ju, K.-S., & Parales, R. E. (2010). Nitroaromatic Compounds, from Synthesis to Biodegradation. Microbiology and Molecular Biology Reviews, 74(2), 250–272. Available at: [Link]

  • Sciencemadness Wiki. Proper disposal of chemicals. Available at: [Link]

  • Integral Consulting Inc. (2007). Toxicological Profiles for Three Organic Acids. Nevada Division of Environmental Protection. Available at: [Link]

  • Lejarazo Gómez, E. F. Reduction of Nitro Compounds, Through different Reaction Conditions (Combinatory Chemistry). Academia.edu. Available at: [Link]

Sources

Retrosynthesis Analysis

One-step AI retrosynthesis routes and strategy settings for this compound.

Method

Feasible Synthetic Routes

Route proposals generated from BenchChem retrosynthesis models.

Back to Product Page

AI-Powered Synthesis Planning: Our tool employs Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, and Template_relevance Reaxys_biocatalysis models to predict feasible routes.

One-Step Synthesis Focus: Designed for one-step synthesis suggestions with concise route output.

Accurate Predictions: Uses PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, and REAXYS_BIOCATALYSIS data sources.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
2-(3-Methyl-4-nitro-phenyl)-oxazole-4-carboxylic acid
Reactant of Route 2
Reactant of Route 2
2-(3-Methyl-4-nitro-phenyl)-oxazole-4-carboxylic acid
© Copyright 2026 BenchChem. All Rights Reserved.